Product packaging for Mycobactin(Cat. No.:CAS No. 1400-46-0)

Mycobactin

货号: B074219
CAS 编号: 1400-46-0
分子量: 591.6 g/mol
InChI 键: NGQYHMUFXKSYFU-BWAHOGKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mycobactin is a family of lipophilic siderophores essential for the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its primary research value lies in its critical role in bacterial iron acquisition, a process fundamental to the pathogenesis and survival of this formidable pathogen within the hostile, iron-restricted environment of the macrophage. Mycobactins, such as this compound J, function by chelating insoluble ferric iron (Fe³⁺) from the host environment and facilitating its transport into the bacterial cell. This mechanism is a key virulence factor, making the this compound biosynthesis pathway a prominent and validated target for the development of novel anti-tuberculosis therapeutics. Research applications for this compound include studies on bacterial iron metabolism, host-pathogen interactions, in vitro cultivation of fastidious mycobacterial strains, and high-throughput screening of compound libraries to identify potential inhibitors of siderophore function or biosynthesis. This reagent is indispensable for microbiologists and infectious disease researchers aiming to unravel the complexities of tuberculosis pathogenesis and discover new intervention strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N5O10 B074219 Mycobactin CAS No. 1400-46-0

属性

CAS 编号

1400-46-0

分子式

C27H37N5O10

分子量

591.6 g/mol

IUPAC 名称

[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate

InChI

InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36)

InChI 键

NGQYHMUFXKSYFU-BWAHOGKJSA-N

SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O

手性 SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O

规范 SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O

同义词

mycobactin
mycobactin (M)
mycobactin S
mycobactins

产品来源

United States

Mycobactin Biosynthesis Pathway

Overview of Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Hybrid System

Mycobactin is assembled through a mixed NRPS-PKS hybrid system, which is characteristic of various bacterial secondary metabolite pathways bbk.ac.ukmdpi.comasm.orgresearchgate.net. This modular enzymatic complex is responsible for constructing the this compound framework by elongating a starter unit and incorporating various building blocks such as salicylate (B1505791) and modified lysine (B10760008) residues bbk.ac.ukmdpi.comnih.gov. The NRPS components typically incorporate amino acids, while PKS components are involved in the assembly of polyketide chains from acyl-CoA precursors asm.orgresearchgate.net. The integration of these two systems allows for the synthesis of complex molecules like this compound, which features both peptide and polyketide characteristics bbk.ac.ukasm.orgresearchgate.net. In this hybrid system, growing intermediates are covalently tethered to a carrier protein via a thioester linkage, often involving a phosphopantetheine (PPant) arm bbk.ac.uk.

The mbt Gene Cluster and Enzymatic Components

The genes encoding the enzymes for this compound biosynthesis are organized into two main gene clusters, mbt-1 and mbt-2, collectively known as the mbt gene cluster bbk.ac.ukresearchgate.netnih.govasm.org. This cluster comprises 14 essential genes, mbtA through mbtN bbk.ac.ukresearchgate.netucl.ac.uk. The mbt gene cluster is transcriptionally regulated by iron concentrations via the IdeR repressor pnas.org.

The mbt gene cluster is divided into two primary loci: mbt-1 (mbtA-mbtJ) and mbt-2 (mbtK-mbtN) bbk.ac.ukresearchgate.netnih.govasm.org. The mbt-1 cluster, a 24-kilobase genetic fragment, consists of 10 genes (mbtA to mbtJ) and is responsible for synthesizing the core structure of the this compound molecule, including the heterocyclic scaffold bbk.ac.ukresearchgate.netoup.comnih.govasm.org. The mbt-2 cluster, composed of four genes (mbtK to mbtN), is involved in incorporating the hydrophobic aliphatic side chain onto the this compound backbone, which contributes to the amphiphilic nature of mycobactins bbk.ac.ukresearchgate.netnih.govasm.orgpnas.orgresearchgate.net.

The functional roles of the genes within the mbt cluster are summarized in the table below:

GeneProposed Functional Role in this compound Biosynthesis
mbtASalicyl-AMP ligase / salicyl-S-ArCP synthetase, initiates biosynthesis by activating salicylate bbk.ac.ukmdpi.comucl.ac.ukuniprot.org.
mbtBAcyl carrier protein (ACP) and phenyloxazoline synthetase, accepts activated salicylate and participates in cyclization bbk.ac.ukmdpi.comasm.orgnih.govucl.ac.ukuniprot.orgCurrent time information in Regional Municipality of Niagara, CA.nih.govbham.ac.uk.
mbtCPolyketide synthase (PKS), involved in backbone elongation by adding malonyl CoA residues researchgate.netnih.govasm.orgbham.ac.ukasm.org.
mbtDPolyketide synthase (PKS), involved in backbone elongation by adding malonyl CoA residues researchgate.netnih.govasm.orgbham.ac.ukasm.orgasm.org.
mbtENonribosomal peptide synthetase (NRPS), responsible for incorporating serine and lysine residues oup.comnih.govasm.orgnih.govbham.ac.ukasm.org.
mbtFNonribosomal peptide synthetase (NRPS), incorporates the terminal lysine unit nih.govasm.orgnih.govbham.ac.uk.
mbtGHydroxylase, catalyzes N6-hydroxylation of L-lysine researchgate.netnih.govasm.org.
mbtHPlays a supporting role in the formation of soluble NRPS proteins like MbtB, MbtE, and MbtF bbk.ac.uk.
mbtISalicylate synthase, catalyzes the initial conversion of chorismate to salicylate bbk.ac.ukresearchgate.netmdpi.commdpi.comresearchgate.netnih.govasm.orgresearchgate.netkarger.commdpi.comuniprot.orgunimi.itresearchgate.netunipi.it.
mbtJFunction not explicitly detailed in all sources, but part of mbt-1 core synthesis bbk.ac.ukresearchgate.netnih.govasm.org.
mbtKInvolved in transferring the acyl moiety to the core this compound bbk.ac.ukresearchgate.netnih.govasm.orgpnas.org.
mbtLAcyl carrier protein, involved in forming acyl-S-ACP intermediates for the aliphatic chain nih.govasm.orguniprot.org.
mbtMFatty acyl-AMP ligase (FadD33), activates lipid molecules for this compound biosynthesis bbk.ac.ukresearchgate.netnih.govnih.govasm.orgkarger.com.
mbtNInvolved in acyl chain formation bbk.ac.ukresearchgate.netnih.govasm.orgpnas.org.

Salicylate synthase (MbtI), encoded by the mbtI gene (Rv2386c in M. tuberculosis), is a key enzyme that catalyzes the initial step in this compound biosynthesis bbk.ac.ukresearchgate.netmdpi.commdpi.comresearchgate.netnih.govasm.orgresearchgate.netkarger.commdpi.comuniprot.orgunimi.itresearchgate.netunipi.it. MbtI is a magnesium-dependent enzyme that converts chorismate, a precursor from the shikimate pathway, into salicylate bbk.ac.ukkarger.commdpi.comuniprot.orgunimi.itresearchgate.netunipi.itnih.gov. This conversion occurs through a two-step reaction: chorismate is first isomerized to isochorismate, which is then converted to salicylate via the elimination of an enolpyruvyl side chain karger.comuniprot.orgunimi.itresearchgate.netnih.gov. At pH values below 7.5, isochorismate is the dominant product, while above this pH, MbtI directly converts chorismate to salicylate without significant accumulation of isochorismate nih.gov. MbtI's dual activity as an isochorismate synthase and an isochorismate pyruvate-lyase makes it a crucial starting point for the this compound pathway uniprot.orgresearchgate.net.

Salicyl-AMP ligase (MbtA), encoded by the mbtA gene, is a bifunctional enzyme that plays a pivotal role in the early stages of this compound synthesis bbk.ac.ukmdpi.comnih.govucl.ac.ukuniprot.orgkarger.comcuny.edu. MbtA initiates the biosynthesis of this compound through a two-step reaction mdpi.comucl.ac.ukuniprot.orgcuny.edu. The first step involves the ATP-dependent adenylation of salicylate to form a salicyl-adenosine monophosphate (Sal-AMP) intermediate bbk.ac.ukmdpi.comnih.govucl.ac.ukuniprot.orgcuny.edu. Following this activation, MbtA's bifunctional mechanism facilitates the transfer of this activated salicyl-AMP to the phosphopantetheinylation (PPant) domain of MbtB, an acyl carrier protein, forming a salicyl-S-acyl carrier protein (Salicyl-S-ArCP) thioester bbk.ac.ukmdpi.comnih.govucl.ac.ukuniprot.orgkarger.comcuny.edu. This dual activity of MbtA is essential for assembling the this compound peptide core bbk.ac.ukuniprot.org. MbtA's activity can also be reversibly regulated by acetylation on lysine 546, a process mediated by protein lysine acetyltransferase (Pat) and deacetyltransferase (DAc) enzymes bbk.ac.uknih.gov.

MbtB, an acyl carrier protein (ACP), is an integral component of the NRPS-PKS hybrid system involved in this compound biosynthesis bbk.ac.ukmdpi.comasm.orgnih.govucl.ac.uknih.govbham.ac.uk. Its primary function is to covalently tether the growing this compound intermediate via a thioester linkage to its phosphopantetheine (PPant) arm bbk.ac.ukasm.orgnih.gov. MbtB receives the activated salicylate moiety from MbtA, forming a salicyl-S-ACP intermediate asm.orgucl.ac.ukuniprot.orgnih.govkarger.com. Beyond accepting the initial salicylate, MbtB, along with MbtE and MbtF, forms part of the nonribosomal peptide synthetase components responsible for assembling the this compound backbone nih.govasm.orgnih.govbham.ac.uk. MbtB is also involved in the cyclization of oxazoline (B21484) and methyl-oxazoline rings within the this compound structure asm.orgucl.ac.uk.

Polyketide synthases (PKSs) MbtC and MbtD are crucial enzymes within the mbt gene cluster, participating in the elongation of the this compound backbone researchgate.netnih.govasm.orgbham.ac.ukasm.org. These enzymes are responsible for the addition of malonyl CoA residues to the growing this compound molecule nih.govasm.org. As PKS components, MbtC and MbtD work in conjunction with the NRPS enzymes (MbtB, MbtE, MbtF) to construct the complex mixed polyketide/nonribosomal peptide structure of this compound researchgate.netnih.govasm.org. They contain domains typical of PKSs, such as ketosynthase (KS) and acyltransferase (AT) domains, which facilitate the sequential condensation and modification of acyl precursors to form the polyketide portion of the siderophore asm.orgresearchgate.net.

Nonribosomal Peptide Synthetases (MbtB, MbtE, MbtF) in Peptide Assembly

Nonribosomal Peptide Synthetases (NRPSs) MbtB, MbtE, and MbtF are integral components of the this compound megasynthase, a hybrid NRPS-PKS system responsible for assembling the this compound backbone bbk.ac.uknih.govnih.govresearchgate.net. For these enzymes to be soluble and functional, they often require co-production with MbtH, an MbtH-like protein (MLP) that interacts with their adenylation (A) domains nih.govnih.govsmbb.mx.

The specific roles of these NRPSs in peptide assembly are defined by the substrate specificities of their adenylation domains:

MbtB acts as an acyl carrier protein (ACP) within the NRPS-PKS cluster bbk.ac.ukucl.ac.uk. The adenylating enzyme MbtA activates salicylic (B10762653) acid to salicyl-adenosine monophosphate (Sal-AMP) and then loads this intermediate onto the thiolation domain of MbtB. Subsequently, the MbtB-bound salicyl-thioester undergoes condensation with serine bbk.ac.ukucl.ac.uk. The A domain of MbtB shows a preference for L-Threonine (L-Thr) over L-Serine (L-Ser), suggesting its involvement in producing this compound derivatives containing β-methyl oxazoline rings nih.govresearchgate.net.

MbtE possesses an adenylation domain specific for N6-acyl-N6-hydroxy-L-Lysine (N6-acyl-N6-hydroxy-L-Lys) nih.govresearchgate.netasm.org.

MbtF contains an adenylation domain that is specific for N6-hydroxy-L-Lysine (N6-hydroxy-L-Lys) nih.govresearchgate.netasm.org.

Both MbtB and MbtE are activated through phosphopantetheinylation by the phosphopantetheinyl transferase (PPTase) PptT, a crucial post-translational modification for their activity nih.govplos.org.

Hydroxylase (MbtG) Activity

MbtG is a flavoprotein monooxygenase that plays a critical role in the final stages of this compound biosynthesis by catalyzing the N6-hydroxylation of L-Lysine (L-Lys) pnas.orgasm.orgpnas.org. This enzyme requires FAD and NADPH as cofactors for its catalytic activity pnas.org. MbtG can hydroxylate both free L-lysine and acylated lysine peptides, exhibiting a five-fold preference for acetylated lysine as a substrate pnas.org.

Initially, it was hypothesized that lysine hydroxylation by MbtG occurred early in the pathway ("hydroxylation first" model). However, recent lipidomic analyses and genetic studies suggest a "hydroxylation last" model, where peptide synthesis and acylation precede the hydroxylation step catalyzed by MbtG nih.govpnas.org. This revised understanding implies that deoxymycobactins are key intermediates in the pathway nih.govpnas.org. The essentiality of MbtG for this compound production and the growth of M. tuberculosis in iron-deficient media underscores its significance as a therapeutic target nih.gov.

Acyl Transferase (MbtK) Specificity

MbtK is an essential acyl transferase encoded within the mbt-2 gene cluster plos.orgnih.govnih.gov. Its primary function is to transfer a lipophilic aliphatic chain directly from a carrier protein (MbtL) to the ε-amino group of the lysine residue within the this compound core pnas.orgnih.govuniprot.org.

A key characteristic of MbtK is its exclusive specificity for acylation at the ε-amino position of lysine, with the α-amino group not being readily modified pnas.org. While its primary substrate is the lysine moiety of the this compound core, MbtK has also demonstrated the ability to acylate the δ-position of ornithine and transfer acyl chains onto gramicidin (B1672133) S in experimental settings pnas.org. MbtK exhibits a preference for long-chain acyl-CoA substrates, aligning with the lipophilic nature of the this compound molecule nih.gov. The indispensable role of MbtK in this compound biosynthesis makes it crucial for iron capture, both in vitro and in vivo nih.gov.

Dehydrogenase (MbtN) Function

MbtN, also known as FadE14, functions as a this compound/carboxythis compound dehydrogenase plos.orguniprot.orgepfl.ch. This enzyme catalyzes the dehydrogenation at the alpha-beta position of acyl-carrier protein (ACP)-bound acyl chains uniprot.orguniprot.org. This reaction is critical for introducing a double bond into the lipidic chain that will be incorporated into the this compound structure pnas.orguniprot.orguniprot.org.

The resulting unsaturated lipidic chain is subsequently transferred to the ε-amino group of the lysine residue in the this compound core by MbtK uniprot.orguniprot.org. Genetic studies have confirmed MbtN's essential role in introducing unsaturation; deletion of the mbtN gene leads to the exclusive production of saturated this compound and carboxythis compound forms plos.orgnih.gov. MbtN is considered a novel acyl-acyl carrier protein dehydrogenase, highlighting its unique role in this biosynthetic pathway pnas.org. Like MbtK, MbtN is encoded by the mbt-2 locus plos.org.

Other Key Enzymes: MbtM and Phosphopantetheinyl Transferase (PPTase)

Beyond the direct NRPS and PKS components, other enzymes play crucial roles in preparing and modifying the substrates for this compound assembly.

MbtM (FadD33) MbtM, also known as FadD33, is a fatty acyl-AMP ligase that activates the lipophilic acyl chains necessary for this compound biosynthesis bbk.ac.uknih.govuniprot.orguniprot.org. This enzyme catalyzes a two-step reaction: it converts medium- to long-chain aliphatic fatty acids into an acyl adenylate, which is subsequently loaded onto the phosphopantetheinylated acyl carrier protein MbtL nih.govuniprot.org. MbtM exhibits a strong substrate preference for longer chain fatty acids, particularly palmitic acid (C16), and operates via a Bi Uni Uni Bi ping-pong kinetic mechanism nih.gov. The activity of MbtM is subject to post-translational regulation through acetylation by protein lysine acetyltransferase (Pat) and deacetylation by MSMEG_5175 (DAc1) nih.govnih.gov.

Phosphopantetheinyl Transferase (PPTase) Phosphopantetheinyl transferases (PPTases) are essential enzymes that convert inactive apo carrier protein domains into their active holo forms by covalently attaching the 4′-phosphopantetheine (P-pant) moiety from Coenzyme A (CoA) to a conserved serine residue on the carrier protein bbk.ac.uknih.govplos.org. In the context of this compound biosynthesis, PptT is the specific Type II PPTase responsible for activating several components of the pathway nih.govplos.orgmdpi.com. PptT activates the NRPS components MbtB and MbtE, and is also inferred to activate MbtF and the polyketide synthase MbtD nih.gov. The critical role of PptT in activating these enzymes makes it essential for Mycobacterium tuberculosis growth in vitro and its persistence in murine models, highlighting its potential as a drug target plos.orgmdpi.comresearchgate.net.

Biosynthetic Intermediates and Reaction Steps

This compound biosynthesis is a highly coordinated process involving a mixed NRPS-PKS hybrid system encoded by 14 essential genes within the mbt gene cluster (mbtA-mbtN) bbk.ac.ukucl.ac.uk. The mbt-1 gene cluster (mbtA-mbtJ) is responsible for synthesizing the core heterocyclic scaffold, specifically the 2-hydroxyphenyloxazoline unit bbk.ac.uk. Subsequent modifications, including the addition of the terminal aliphatic residue to the salicyl-capped moiety, are carried out by enzymes encoded by the mbt-2 gene cluster (mbtK-mbtN) bbk.ac.uk.

The pathway involves several key intermediates and reaction steps. A recently proposed "hydroxylation last" model suggests that peptide synthesis and acylation of the this compound core occur before the final hydroxylation step catalyzed by MbtG nih.govpnas.org. This model is supported by the discovery of deoxymycobactins (DDMs) as actively regulated intermediates during iron starvation nih.govpnas.org.

Chorismate to Salicylic Acid Conversion

The initial and crucial step in this compound biosynthesis is the conversion of chorismate to salicylic acid acs.orgnih.govscispace.com. This transformation is catalyzed by MbtI, also known as Rv2386c or TrpE2, which functions as a salicylate synthase bbk.ac.ukacs.orgnih.govscispace.comoup.comnih.gov.

MbtI is a bifunctional enzyme capable of converting chorismate to salicylic acid, with isochorismate serving as a kinetically competent intermediate acs.orgnih.govscispace.com. The enzyme's activity is magnesium-dependent (Mg2+-dependent) acs.orgnih.gov. Interestingly, at pH values below 7.5, isochorismate is the predominant product, while at higher pH values, MbtI directly converts chorismate to salicylic acid without significant accumulation of isochorismate acs.orgnih.gov.

Following its synthesis, salicylic acid is activated by the adenylating enzyme MbtA. This activation occurs through an ATP-dependent two-step reaction, forming salicyl-adenosine monophosphate (Sal-AMP) bbk.ac.ukucl.ac.uknih.govasm.org. MbtA then acts as a bifunctional enzyme, loading the Sal-AMP onto the thiolation domain of MbtB, initiating the assembly of the this compound peptide core bbk.ac.ukucl.ac.ukasm.org.

Salicylate Activation and Salicyl-Adenosine Monophosphate (Sal-AMP) Formationbbk.ac.ukmdpi.commdpi.comnih.gov

The initial step in this compound biosynthesis involves the production and activation of salicylate. Chorismate, an intermediate from the aromatic shikimate pathway, is converted to salicylic acid by the magnesium-dependent salicylate synthase MbtI bbk.ac.ukmdpi.comnih.govnih.gov. MbtI is a bifunctional enzyme belonging to the chorismate-utilizing enzyme (CUE) family bbk.ac.uknih.gov.

Once synthesized, salicylic acid is activated by MbtA, a bifunctional adenylating enzyme bbk.ac.ukmdpi.comucl.ac.uknih.gov. MbtA catalyzes the conversion of salicylate to salicyl-adenosine monophosphate (Sal-AMP) at the expense of ATP bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This Sal-AMP intermediate is then loaded onto the phosphopantetheinylation (ppant) domain of MbtB, an acyl carrier protein (ACP) that is part of the NRPS-PKS cluster bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This two-step process, involving adenylation and subsequent transfer, is crucial for initiating this compound synthesis ucl.ac.ukmdpi.com.

Assembly of the 2-Hydroxyphenyloxazoline Scaffoldbbk.ac.ukmdpi.comresearchgate.net

Following the formation of the MbtB-bound salicyl-thioester, the 2-hydroxyphenyloxazoline nucleus, a core heterocyclic scaffold of mycobactins, is assembled ucl.ac.uktandfonline.commdpi.combham.ac.uk. This involves the condensation of the MbtB-bound salicyl-thioester with serine (or threonine), which is also attached to the C-terminal ppant site of MbtB, to form an amide ucl.ac.ukresearchgate.net. Subsequently, this amide undergoes cyclization, leading to the formation of the 2-hydroxyphenyloxazoline unit ucl.ac.uktandfonline.commdpi.com. The bimodular system comprising MbtA and MbtB is responsible for the development of this heterocyclic oxazoline segment ucl.ac.ukmdpi.com.

Sequential Addition of Amino Acids and Polyketide Unitsbbk.ac.ukmdpi.com

This compound biosynthesis is a mixed NRPS-PKS process. After the formation of the initial scaffold, amino acids and polyketide units are sequentially added to the growing this compound molecule bbk.ac.uktandfonline.com. The this compound megasynthase complex includes three non-ribosomal peptide synthetase (NRPS) members (MbtB, MbtE, and MbtF) and two polyketide synthase (PKS) members (MbtC and MbtD) tandfonline.com. These enzymes facilitate the elongation of a starting monomer, generating a growing intermediate that remains covalently tethered to the phosphopantetheine (PPant) arm of a carrier protein via a thioester linkage tandfonline.com. For instance, MbtB and MbtE are involved in attaching serine and lysine residues, while MbtC and MbtD contribute malonyl CoA residues mdpi.com. MbtH plays a supporting role as a chaperone, aiding in the expression of soluble NRPS proteins tandfonline.com.

Aliphatic Residue Addition and Tail Modifications, Including Unsaturationbbk.ac.ukmdpi.comresearchgate.netwikipedia.org

A key feature of mycobactins is the variability of their aliphatic tails, which influences their localization (membrane-associated or water-soluble) nih.govnih.gov. The addition of the terminal aliphatic residue to the salicyl-capped moiety is carried out by enzymes encoded by the mbt-2 gene cluster, specifically MbtK-MbtN bbk.ac.ukpnas.org.

Acylation of a central N-hydroxylysine residue occurs with long-chain fatty acids to generate membrane-associated mycobactins or with short-chain dicarboxylic acids to form water-soluble carboxymycobactins nih.govnih.gov. MbtK is identified as a GCN5-related N-acetyl-transferase (GNAT) that transfers the long-chain fatty acid onto the this compound core nih.govpnas.orgplos.org.

Furthermore, unsaturation can be introduced into the lipidic chain. This unsaturation, often a cis double bond conjugated to a carbonyl group, is highly characteristic of mycobactins pnas.orgplos.org. A novel acyl-acyl carrier protein (ACP) dehydrogenase, MbtN (also known as FadE14), is responsible for introducing this unsaturation into the fatty acids destined for this compound incorporation pnas.orgplos.orgresearchgate.net. MbtL (Rv1344) is an ACP protein that carries these lipid moieties researchgate.netuniprot.org.

Stereochemical Considerations in this compound Structurebbk.ac.ukmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3083702 mdpi.comresearchgate.netresearchgate.netnih.gov
Salicylic Acid338 wikipedia.org
Salicylate54675850 nih.govbiomolther.org
Salicyl-Adenosine Monophosphate (Sal-AMP)46931168 nih.gov
2-Hydroxyphenyloxazoline101287 nih.gov
Chorismate647
Adenosine (B11128) Triphosphate (ATP)5957 nih.gov
Pyrophosphate1089 uni.lu
Serine5959
Lysine5950
Malonyl-CoA643924

Note: PubChem CIDs for specific this compound variants (e.g., this compound S) may also exist, such as this compound S (CID 5282099). The CID for "2-Hydroxyphenyloxazoline" refers to a general structure that forms part of the this compound core nih.gov.

References: Chorismate | C10H10O6 | CID 647 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Chorismate (accessed Jun 12, 2025). nih.gov Adenosine triphosphate | C10H16N5O13P3 | CID 5957 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Adenosine-triphosphate (accessed Jun 12, 2025). uni.lu Diphosphate | O7P2-4 | CID 1089 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Diphosphate (accessed Jun 12, 2025). Serine | C3H7NO3 | CID 5959 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Serine (accessed Jun 12, 2025). L-Lysine | C6H14N2O2 | CID 5950 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/L-Lysine (accessed Jun 12, 2025). Malonyl-CoA | C24H38N7O19P3S | CID 643924 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Malonyl-CoA (accessed Jun 12, 2025).this compound is a crucial iron-chelating siderophore produced by Mycobacterium tuberculosis and other mycobacteria, essential for their survival and virulence in iron-deficient environments, such as within host macrophages. Its biosynthesis is a complex process carried out by a mixed nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid system encoded by the mbt gene cluster (mbtA-mbtN) bbk.ac.ukmdpi.comacs.org. This pathway is considered a promising target for developing new antitubercular agents bbk.ac.ukucl.ac.ukmdpi.comresearchgate.net.

The biosynthesis of this compound involves the assembly of various building blocks, including salicylate and modified lysine residues, which are synthesized by enzymes outside the main assembly chains and then covalently attached to specific domains of the NRPS-PKS enzymes bbk.ac.ukacs.org. The mbt gene cluster is divided into two loci: mbt-1 (mbtA-mbtJ), responsible for synthesizing the heterocyclic scaffold, and mbt-2 (mbtK-mbtN), involved in adding the terminal aliphatic residue bbk.ac.uk.

Salicylate Activation and Salicyl-Adenosine Monophosphate (Sal-AMP) Formationbbk.ac.ukmdpi.commdpi.comnih.gov

The initial step in this compound biosynthesis involves the production and activation of salicylate. Chorismate, an intermediate from the aromatic shikimate pathway, is converted to salicylic acid by the magnesium-dependent salicylate synthase MbtI bbk.ac.ukmdpi.comnih.govnih.gov. MbtI is a bifunctional enzyme belonging to the chorismate-utilizing enzyme (CUE) family bbk.ac.uknih.gov.

Once synthesized, salicylic acid is activated by MbtA, a bifunctional adenylating enzyme bbk.ac.ukmdpi.comucl.ac.uknih.gov. MbtA catalyzes the conversion of salicylate to salicyl-adenosine monophosphate (Sal-AMP) at the expense of ATP bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This Sal-AMP intermediate is then loaded onto the phosphopantetheinylation (ppant) domain of MbtB, an acyl carrier protein (ACP) that is part of the NRPS-PKS cluster bbk.ac.ukucl.ac.ukmdpi.comnih.gov. This two-step process, involving adenylation and subsequent transfer, is crucial for initiating this compound synthesis ucl.ac.ukmdpi.com.

Assembly of the 2-Hydroxyphenyloxazoline Scaffoldbbk.ac.ukmdpi.comresearchgate.net

Following the formation of the MbtB-bound salicyl-thioester, the 2-hydroxyphenyloxazoline nucleus, a core heterocyclic scaffold of mycobactins, is assembled ucl.ac.uktandfonline.commdpi.combham.ac.uk. This involves the condensation of the MbtB-bound salicyl-thioester with serine (or threonine), which is also attached to the C-terminal ppant site of MbtB, to form an amide ucl.ac.ukresearchgate.net. Subsequently, this amide undergoes cyclization, leading to the formation of the 2-hydroxyphenyloxazoline unit ucl.ac.uktandfonline.commdpi.com. The bimodular system comprising MbtA and MbtB is responsible for the development of this heterocyclic oxazoline segment ucl.ac.ukmdpi.com.

Sequential Addition of Amino Acids and Polyketide Unitsbbk.ac.ukmdpi.com

This compound biosynthesis is a mixed NRPS-PKS process. After the formation of the initial scaffold, amino acids and polyketide units are sequentially added to the growing this compound molecule bbk.ac.uktandfonline.com. The this compound megasynthase complex includes three non-ribosomal peptide synthetase (NRPS) members (MbtB, MbtE, and MbtF) and two polyketide synthase (PKS) members (MbtC and MbtD) tandfonline.com. These enzymes facilitate the elongation of a starting monomer, generating a growing intermediate that remains covalently tethered to the phosphopantetheine (PPant) arm of a carrier protein via a thioester linkage tandfonline.com. For instance, MbtB and MbtE are involved in attaching serine and lysine residues, while MbtC and MbtD contribute malonyl CoA residues mdpi.com. MbtH plays a supporting role as a chaperone, aiding in the expression of soluble NRPS proteins tandfonline.com.

Aliphatic Residue Addition and Tail Modifications, Including Unsaturationbbk.ac.ukmdpi.comresearchgate.netwikipedia.org

A key feature of mycobactins is the variability of their aliphatic tails, which influences their localization (membrane-associated or water-soluble) nih.govnih.gov. The addition of the terminal aliphatic residue to the salicyl-capped moiety is carried out by enzymes encoded by the mbt-2 gene cluster, specifically MbtK-MbtN bbk.ac.ukpnas.org.

Acylation of a central N-hydroxylysine residue occurs with long-chain fatty acids to generate membrane-associated mycobactins or with short-chain dicarboxylic acids to form water-soluble carboxymycobactins nih.govnih.gov. MbtK is identified as a GCN5-related N-acetyl-transferase (GNAT) that transfers the long-chain fatty acid onto the this compound core nih.govpnas.orgplos.org.

Furthermore, unsaturation can be introduced into the lipidic chain. This unsaturation, often a cis double bond conjugated to a carbonyl group, is highly characteristic of mycobactins pnas.orgplos.org. A novel acyl-acyl carrier protein (ACP) dehydrogenase, MbtN (also known as FadE14), is responsible for introducing this unsaturation into the fatty acids destined for this compound incorporation pnas.orgplos.orgresearchgate.net. MbtL (Rv1344) is an ACP protein that carries these lipid moieties researchgate.netuniprot.org.

Genetic Regulation of Mycobactin Synthesis and Iron Homeostasis

Broader Regulatory Networks and Environmental Responses

Influence of Global Transcription Factors on Mycobactin Biosynthesis (e.g., EmbR)

Several global transcription factors govern this compound biosynthesis, primarily in response to iron availability and other host-related stresses.

IdeR and HupB: Iron-Responsive Regulators The iron-dependent regulator (IdeR) is a pivotal transcription factor that represses the transcription of this compound biosynthetic genes (mbt genes) under iron-replete conditions nih.govfrontiersin.orgnih.govresearchgate.netpnas.orgplos.org. In the presence of sufficient iron, IdeR forms a stable dimeric complex with Fe²⁺, which then binds to specific "IdeR boxes" in the promoter regions of the mbt genes, thereby blocking their transcription researchgate.net. Conversely, under iron-limiting conditions, the IdeR-Fe²⁺ complex cannot form, leading to the derepression of mbt genes and subsequent this compound synthesis nih.govfrontiersin.orgresearchgate.netpnas.orgplos.org.

EmbR: A Modulator of Hypoxic Response and Lipid Metabolism EmbR (Rv1267c) is a transcription factor belonging to the Streptomyces antibiotic regulatory proteins (SARP) family in M. tuberculosis. It is a key modulator of the hypoxic response and plays significant roles in cellular morphology, antibiotic resistance, and survival within the host asm.orgresearchgate.netnih.govnih.gov. While earlier studies suggested that the phosphorylation of EmbR by the serine/threonine kinase PknH upregulated the embCAB operon, more recent findings indicate that under normal growth conditions, EmbR is neither phosphorylated nor directly involved in ethambutol (B1671381) resistance through embCAB regulation asm.orgresearchgate.netnih.gov.

Transcriptomic analyses have revealed that EmbR significantly impacts gene expression, regulating 185 genes under hypoxic conditions compared to 116 genes during normoxia asm.org. Crucially, the deletion of embR leads to a notable reduction in the levels of various M. tuberculosis-specific lipids, including this compound, with this effect being particularly pronounced under hypoxic stress researchgate.netnih.gov. This suggests an indirect but critical role for EmbR in maintaining this compound levels, especially when the bacterium faces oxygen deprivation within the host.

ESX-3 System and Iron Homeostasis The ESX-3 secretion system is another critical component involved in iron homeostasis and this compound-mediated iron acquisition in mycobacteria frontiersin.orgnih.govfrontiersin.orgresearchgate.net. This system is known to be regulated by iron and zinc. Interestingly, the deletion of the esx3 locus in M. tuberculosis has been observed to increase the production of cell-associated this compound siderophores, highlighting a complex interplay between secretion systems and siderophore availability frontiersin.org.

The intricate regulatory network involving IdeR, HupB, and EmbR, alongside the ESX-3 system, ensures that M. tuberculosis can effectively sense and respond to varying iron concentrations, a vital aspect of its survival strategy within the host.

Table 1: Key Transcription Factors and Their Influence on this compound Biosynthesis

Transcription FactorPrimary Function in this compound RegulationEnvironmental ConditionEffect on this compound SynthesisRelevant Genes/Operons
IdeRRepressor of mbt genesIron-repleteRepressionmbt genes, hupB
IdeRDerepression of mbt genesIron-limitingPromotionmbt genes, hupB
HupBPromoter of mbt genesIron-limitingPromotionmbt genes, hupB
EmbRModulator of hypoxic responseHypoxiaIndirectly affects this compound levels (reduction upon deletion)Various virulence/lipid metabolism genes
DosRRegulator of mbt operon expressionLow oxygen (hypoxia)Expression (DosR-dependent)mbtB, mbtI

Modulation of this compound Pathway Gene Expression in Response to Host Environmental Stressors (e.g., Hypoxia, Acidic pH)

Mycobacterium tuberculosis exhibits a remarkable ability to survive for extended periods within the host by adapting to diverse and often hostile microenvironments, including those characterized by low oxygen (hypoxia), low pH, and nutrient scarcity nih.govplos.orgfrontiersin.orgacs.orgbiorxiv.orgnih.govfrontiersin.orgfrontiersin.org. The this compound biosynthesis pathway is significantly modulated in response to these stressors.

Response to Hypoxia Hypoxia is a critical host environmental stressor that M. tuberculosis encounters, particularly within granulomas biorxiv.orgnih.gov. This compound gene (mbt) operons are expressed during the adaptation to low oxygen conditions, and this expression is dependent on the DosR regulator nih.govplos.org. The DosR-DosS/DosT two-component regulatory system is central to mediating the adaptive response to hypoxia, regulating numerous genes, including those involved in this compound synthesis plos.org.

Response to Acidic pH The phagosomal environment within host macrophages becomes acidic, posing a significant challenge for M. tuberculosis acs.orgnih.govfrontiersin.org. Studies have shown that acidic pH can influence this compound synthesis. In Mycobacterium abscessus, acidic pH leads to the downregulation of this compound biosynthetic genes, as well as iron importer genes (irtA and irtB) and ESX-3 genes, which are crucial for this compound-mediated iron acquisition asm.org. This downregulation might be a strategic response, as low pH increases the solubility of transition metals like iron, potentially making them more accessible and reducing the immediate need for high-affinity siderophores, while also mitigating the risk of Fenton reaction-mediated reactive oxygen species (ROS) generation from excess intracellular iron asm.org.

M. tuberculosis employs several mechanisms to resist and adapt to acidic environments, including maintaining its intra-bacterial pH through membrane proteins, proton pumps, and ammonia (B1221849) production frontiersin.org. While M. paratuberculosis can circumvent its this compound requirement in certain acidic glucose-containing synthetic media, this phenomenon is attributed to the properties of the medium rather than an induction of endogenous this compound synthesis nih.gov. Furthermore, impaired this compound synthesis, such as in an mbtE mutant of M. tuberculosis, can affect cell wall permeability and weaken intracellular growth, making the bacterium more sensitive to acidic stress researchgate.net. This underscores the importance of this compound not only for iron acquisition but also for maintaining cellular integrity and resistance to environmental challenges.

The modulation of this compound pathway gene expression in response to hypoxia and acidic pH demonstrates the adaptive plasticity of mycobacteria, enabling them to secure essential iron and maintain cellular integrity in the dynamic and challenging host microenvironment.

Table 2: Modulation of this compound Gene Expression by Host Environmental Stressors

Environmental StressorEffect on this compound Gene ExpressionSpecific Regulators/Mechanisms InvolvedResearch Findings/Details
Hypoxia (Low Oxygen)Expressed, then progressively down-regulated (mbtB promoter)DosR regulatormbt operons expressed during adaptation to low oxygen, dependent on DosR. mbtB promoter active early in hypoxia, then decreases nih.govplos.orgplos.org.
Hypoxia (Low Oxygen)Generally up-regulated, excluding mid-hypoxiaNot specified (overall response)Genes for this compound biosynthesis generally up-regulated during hypoxia states and resuscitation biorxiv.org.
Acidic pHDownregulationNot specified (overall response)Downregulation of this compound biosynthetic genes, irtA/B, and ESX-3 genes in M. abscessus asm.org.
Acidic pHIncreased sensitivity upon impairmentCell wall permeability, mbtE mutantImpaired this compound synthesis (e.g., mbtE mutant) affects cell wall permeability and increases sensitivity to acidic stress researchgate.net.

Mycobactin Mediated Iron Acquisition Mechanism

Siderophore-Dependent Ferric Iron Chelation

Mycobactin functions as a siderophore, a small iron-chelating molecule, which is synthesized by mycobacteria under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from their surroundings. asm.orgontosight.aiopenmicrobiologyjournal.com

Mycobactins are characterized by a high affinity for ferric iron, enabling them to extract the metal ion from insoluble iron hydroxides and host iron-binding proteins asm.orgfrontiersin.orgresearchgate.netnih.gov. Structurally, mycobactins are hexadentate ligands with a tripodal architecture, featuring an ortho-hydroxy phenyl-oxazoline system, an acylated hydroxylysine residue esterified with a 3-hydroxybutyric acid unit, and a terminal cyclized hydroxylysine moiety forming a seven-membered lactam ring bbk.ac.uk. The iron-chelating ability is associated with two hydroxamic acids of the ε-N-hydroxylysines, the nitrogen of the oxazoline (B21484) ring, and the phenolate (B1203915) oxygen atom asm.org. While a formation constant of 10³⁰ M⁻¹ is often cited, direct measurements suggest a formation constant of approximately 4 × 10²⁶ M⁻¹ at pH 7 asm.org.

Upon binding ferric iron (Fe³⁺), this compound forms a stable ferric-mycobactin complex ontosight.aibbk.ac.ukontosight.ai. This complex is crucial as it neutralizes the Fe³⁺ cation and tethers it to this compound's lipid tail, a feature that promotes iron transport across the hydrophobic mycobacterial membranes pnas.org. The formation of this complex is a key step in making environmental iron available for cellular uptake. ontosight.ai

High-Affinity Binding of Ferric Iron by this compound

Interplay with Carboxythis compound in Iron Scavenging

Mycobacteria are unique in producing two distinct classes of siderophores: the lipophilic, cell-associated this compound and the water-soluble, secreted carboxythis compound frontiersin.orgopenmicrobiologyjournal.comnih.govmdpi.comasm.orgkarger.com. These two siderophores share a common core structure but differ primarily in the length of an alkyl substitution, with carboxythis compound having a shorter chain (2 to 9 carbons) and this compound a longer one (10 to 21 carbons), which dictates their solubility and localization frontiersin.orgopenmicrobiologyjournal.comasm.orgresearchgate.net.

Carboxythis compound, being water-soluble, is secreted into the extracellular environment openmicrobiologyjournal.comnih.govbbk.ac.ukasm.orgkarger.comresearchgate.netscispace.com. In this soluble form, it actively scavenges iron from the host's iron-containing proteins such as transferrin, lactoferrin, and ferritin, which tightly bind iron to limit its availability to pathogens frontiersin.orgopenmicrobiologyjournal.comnih.govbbk.ac.ukkarger.comscispace.com. This extracellular chelation is a critical first step in the mycobacterial iron acquisition strategy. frontiersin.orgopenmicrobiologyjournal.comnih.govbbk.ac.ukasm.orgkarger.comscispace.com

Following extracellular iron chelation, the ferric-carboxythis compound complex is believed to transfer its bound iron to the more lipophilic this compound, which remains associated with the mycobacterial cell wall or outer membrane frontiersin.orgresearchgate.netnih.govbbk.ac.ukasm.orgkarger.comresearchgate.net. This proposed iron transfer process is thought to involve the multifunctional protein HupB, which acts as a ferri-carboxythis compound receptor and facilitates the movement of ferric iron from the extracellular siderophore to this compound within the cell envelope frontiersin.orgresearchgate.netnih.govnih.govresearchgate.netnih.govasm.org.

Extracellular Iron Chelation by Soluble Carboxythis compound

This compound Transport Across Mycobacterial Envelopes

The transport of this compound and its iron complex across the complex mycobacterial cell envelope is a multi-step process involving specific protein systems ontosight.aibiorxiv.org.

This compound and carboxythis compound are exported across the inner membrane by Mycobacterial membrane protein Large (MmpL) and Mycobacterial membrane protein Small (MmpS) proteins, specifically MmpL4/MmpS4 and MmpL5/MmpS5 mdpi.comscispace.comresearchgate.netbiorxiv.orgplos.org. Once the ferric-mycobactin complex is formed, it is transported across the outer membrane and into the periplasmic space ontosight.ai. Subsequently, the iron is shuttled through the periplasmic space to the inner membrane mdpi.com. The iron-regulated ABC transporter IrtAB (Iron-regulated transporter A/B), localized on the cytoplasmic membrane, mediates the internalization of iron into the cytoplasm frontiersin.orgontosight.aimdpi.comkarger.comresearchgate.netasm.orgbiorxiv.orgresearchgate.net. This process involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the FAD-dependent reductase activity of the IrtA protein, allowing for the release of iron from the this compound molecule for cellular utilization frontiersin.orgontosight.aiasm.org. This compound itself remains associated with the cell envelope, likely to be recycled nih.govkarger.combiorxiv.org. Additionally, this compound has been implicated in iron transport via extracellular membrane vesicles (MVs), which can scavenge iron and deliver it to the bacterium frontiersin.orgnih.govasm.orgresearchgate.netnih.gov.

Localization and Association with the Mycobacterial Cell Wall and Outer Membrane

This compound, due to its long alkyl chain, is highly hydrophobic and is primarily restricted to the mycobacterial cell envelope, including the cell wall and outer membrane frontiersin.orgasm.orgopenmicrobiologyjournal.compnas.org. This strategic localization allows this compound to efficiently chelate ferric iron (Fe³⁺) from insoluble hydroxides and host iron-binding proteins like transferrin, lactoferrin, and ferritin frontiersin.orgasm.orgmdpi.comopenmicrobiologyjournal.com. The cell wall of mycobacteria is particularly rigid and lipid-rich, necessitating specialized mechanisms for iron uptake asm.org. Carboxythis compound, a water-soluble secreted form of siderophore, can transfer chelated Fe³⁺ to this compound on the cell surface frontiersin.orgasm.org. This transfer process involves the multifunctional protein HupB, which is found on the cell surface and can bind carboxythis compound, facilitating the direct transfer of iron to this compound frontiersin.orgasm.orgresearchgate.netresearchgate.net.

Role of Mycobacterial Membrane Protein Large (MmpL) and Small (MmpS) Systems in Siderophore Export

While this compound is primarily cell-associated, its soluble counterpart, carboxythis compound, is actively secreted into the extracellular environment to scavenge iron frontiersin.orgasm.orgmdpi.comnih.gov. This export of carboxythis compound is facilitated by the inner-membrane RND transporters, specifically the Mycobacterial Membrane Protein Large (MmpL) systems, MmpL4 and MmpL5, in association with their periplasmic adaptor proteins, MmpS4 and MmpS5 frontiersin.orgasm.orgmdpi.comnih.govresearchgate.net. This MmpS/MmpL complex is crucial for the efflux of siderophores across the inner membrane researchgate.net. The recycling and export of desferrated carboxythis compound are critical for bacterial survival, highlighting these export proteins as potential drug targets frontiersin.orgmdpi.com.

Periplasmic-Binding Proteins (e.g., FecB, FecB2) in Siderophore Shuttle

After iron is chelated by siderophores in the extracellular environment, it needs to be transported across the mycobacterial cell envelope. Periplasmic-binding proteins (PBPs) like FecB and FecB2 are hypothesized to play a role in shuttling ferric-siderophores, such as ferric-carboxythis compound (Fe-cMB), from the cell wall environment to the periplasmic side of the inner membrane researchgate.netnih.govresearchgate.net. Research indicates that FecB has a high affinity for Fe-cMB, suggesting its involvement in transporting these complexes across the periplasmic space researchgate.netplos.org. While both FecB and FecB2 can bind heme, only FecB has been shown to bind ferric-carboxythis compound, placing it in the siderophore-dependent iron acquisition pathway plos.org.

ATP-Binding Cassette (ABC) Transporters (e.g., IrtA/IrtB) for Inner Membrane Passage

The final step of iron import into the cytoplasm involves ATP-Binding Cassette (ABC) transporters. The IrtAB complex (Iron-regulated transporter A and B) is a heterodimeric inner membrane transporter that mediates the internalization of iron-bound carboxythis compound into the cytoplasm frontiersin.orgasm.orgmdpi.comnih.govuniprot.orgsciencedaily.cominnovations-report.com. IrtAB is a unique transporter that couples the import of Fe³⁺-carboxythis compound with iron assimilation frontiersin.org. The IrtA subunit possesses an N-terminal domain with flavin reductase activity, which is responsible for reducing Fe³⁺ to Fe²⁺, thereby facilitating the release of iron from imported carboxythis compound and membrane-associated this compound for subsequent utilization frontiersin.orgasm.orguniprot.orgsciencedaily.cominnovations-report.com. The disruption of IrtAB significantly impairs M. tuberculosis proliferation, underscoring its essential role in iron uptake frontiersin.org.

Functional Linkage to the Esx-3 Secretion System in Iron Acquisition

The Esx-3 (Type VII) secretion system is another critical component in this compound-mediated iron acquisition in mycobacteria frontiersin.orgpnas.orgasm.orgplos.orgpnas.orgresearchgate.net. Mycobacterium tuberculosis strains lacking Esx-3 are defective in acquiring iron, even though they can synthesize this compound pnas.orgasm.org. This system is essential for growth under iron-deprived conditions and is involved in the optimal utilization of iron bound to mycobactins pnas.orgasm.orgplos.org. While the precise function of Esx-3 proteins in iron uptake remains under investigation, it is known that Esx-3 facilitates the secretion of specific proteins, including PE5-PPE4, which are crucial for siderophore-mediated iron acquisition pnas.org. Esx-3's role extends to maintaining iron and zinc homeostasis, and its expression is regulated by iron and zinc concentrations plos.orgresearchgate.net.

Role of HupB Protein in Iron Uptake and Transport

The HupB protein, a nucleoid-associated protein, plays a dual role in mycobacterial iron homeostasis. It acts as a positive regulator of siderophore synthesis by activating the transcription of mbt genes involved in this compound biosynthesis frontiersin.orgasm.orgmdpi.comresearchgate.netkarger.comnih.gov. Additionally, HupB is found on the cell surface, where it functions as a receptor for ferric-carboxythis compound frontiersin.orgasm.orgresearchgate.netresearchgate.net. It mediates the transfer of Fe³⁺ from extracellular carboxythis compound to the membrane-bound this compound frontiersin.orgasm.orgresearchgate.netresearchgate.net. Studies have shown that HupB binds both ferri-carboxythis compound and ferri-mycobactin, with a higher affinity for ferri-mycobactin, suggesting its direct involvement in the iron transfer process within the cell envelope researchgate.netresearchgate.netuniprot.org. The absence of HupB significantly reduces siderophore production and impairs the pathogen's ability to survive in macrophages asm.orgmdpi.comresearchgate.netnih.govuniprot.org.

Intracellular Iron Release and Siderophore Recycling

Once the iron-mycobactin complex is transported into the bacterial cell, the iron needs to be released for metabolic utilization ontosight.aisciencedaily.cominnovations-report.com. The IrtAB transporter, in addition to its import function, possesses the ability to modify the iron bound to this compound, facilitating its release inside the cell sciencedaily.cominnovations-report.com. Specifically, the cytosolic amino-terminal domain of IrtA acts as a flavin reductase, reducing Fe³⁺ to Fe²⁺, which effectively dissociates the iron from the imported carboxythis compound and from membrane-associated this compound frontiersin.org. This reduction is crucial for making the iron available for various intracellular processes asm.orguniprot.org. After iron is released, the deferrated this compound and carboxythis compound are recycled and exported back to the extracellular environment to continue the iron scavenging process frontiersin.orgmdpi.comnih.gov. The recycling of desferrated carboxythis compound, particularly through the MmpS4/L4 and MmpS5/L5 complex, is vital for bacterial survival mdpi.com. Failure to export these deferrated siderophores can lead to their intracellular accumulation, which is detrimental to the mycobacterium frontiersin.orgmdpi.com. The protein ViuB (this compound utilization protein) is also thought to be involved in the intracellular removal of iron from the iron-mycobactin complex epfl.ch.

Mycobactin S Role in Mycobacterial Virulence and Pathogenesis

Essentiality for Mycobacterium tuberculosis Growth and Survival in Host Environments

M. tuberculosis relies heavily on mycobactin and its water-soluble counterpart, carboxythis compound, to scavenge non-heme iron from the host plos.orgoup.com. Iron is an essential micronutrient for bacterial growth, DNA synthesis, and respiration, and its availability significantly impacts the outcome of tuberculosis infection plos.orgasm.org. The host actively limits iron availability as an innate immune defense mechanism researchgate.netnih.gov.

Studies have conclusively demonstrated the essentiality of this compound for M. tuberculosis growth and survival, both in vitro under iron-limiting conditions and in vivo within host macrophages and animal models plos.orgoup.comasm.orgnih.govresearchgate.netnih.gov. For instance, disruption of genes involved in this compound biosynthesis, such as mbtE or mbtB, renders M. tuberculosis unable to synthesize mycobactins, leading to attenuated growth in iron-deficient media and impaired replication in macrophages oup.comnih.govresearchgate.netnih.gov. A mutant lacking mbtK, an essential acyl transferase in this compound biosynthesis, showed significantly reduced iron scavenging and growth in vitro, and was attenuated for growth in mice, highlighting the non-redundant role of hydroxamate siderophores in virulence plos.org.

The importance of this compound is further underscored by the upregulation of mbt gene clusters, responsible for this compound biosynthesis, in M. tuberculosis when iron is scarce in the host oup.comdiva-portal.org. The secretion system Esx-3 is also required for this compound-mediated iron acquisition, and its absence impairs M. tuberculosis growth during macrophage infection pnas.org.

Table 1: Impact of this compound Biosynthesis Gene Disruption on M. tuberculosis Growth and Virulence

Gene DisruptedEffect on this compound SynthesisGrowth in Iron-Limited MediaGrowth in MacrophagesVirulence in Animal ModelsSource
mbtEAblatedAttenuatedAttenuatedNot specified in source oup.com
mbtBInterrupted all salicylate-derived siderophoresRestrictedImpairedNot specified in source nih.govresearchgate.netnih.gov
mbtKAblated all known forms of this compoundMarkedly reducedAttenuatedAttenuated in mice plos.org

Adaptation Mechanisms to Iron-Limited Host Niches

The mammalian host maintains a stringent iron-limited environment, with iron tightly bound to proteins like transferrin, lactoferrin, and ferritin asm.orgresearchgate.netnih.govasm.org. M. tuberculosis has evolved sophisticated mechanisms to overcome this iron restriction, primarily through its siderophore system asm.orgfrontiersin.orgnih.govopenmicrobiologyjournal.com.

This compound, a lipophilic molecule, is primarily associated with the bacterial cell envelope, while carboxythis compound is water-soluble and secreted extracellularly oup.comasm.orgasm.orgfrontiersin.org. This dual system allows M. tuberculosis to efficiently scavenge iron from both the immediate aqueous environment and host iron-binding proteins oup.comasm.orgfrontiersin.org. Carboxythis compound can chelate Fe³⁺ from host proteins and then transfer it to this compound on the cell surface asm.orgfrontiersin.org. The this compound-iron complex, being neutral and lipid-linked, is thought to facilitate iron transport across the mycobacterial membranes into the cytosol plos.org.

The iron-regulated protein HupB acts as a transcriptional activator for this compound biosynthesis and is essential for M. tuberculosis survival inside macrophages asm.orgfrontiersin.orgresearchgate.net. Furthermore, the irtAB genes, encoding an ABC transporter, are crucial for the efficient utilization of iron from Fe-carboxythis compound and for M. tuberculosis replication in human macrophages and mouse lungs asm.org. This highlights a complex, multi-component system for iron acquisition that is finely tuned to the iron-limited conditions encountered within the host asm.orgnih.gov.

Molecular Interactions with Host Macrophages and Immune Evasion

M. tuberculosis is an intracellular pathogen that primarily resides and replicates within macrophages diva-portal.orgd-nb.infonih.govfrontiersin.org. This compound plays a significant role in modulating macrophage functions to create a favorable niche for bacterial survival and immune evasion mdpi.com.

Upon phagocytosis, M. tuberculosis actively inhibits the maturation of the phagosome, preventing its fusion with late endosomes and lysosomes, thereby avoiding the acidic and hydrolytically competent phagolysosome mdpi.comnih.govmicrobiologyresearch.orgeuropa.euresearchgate.net. While various mycobacterial lipids and proteins contribute to this arrest, this compound's direct involvement in this specific process is indirectly linked through its role in iron acquisition and subsequent metabolic adaptations within the phagosome mdpi.comnih.gov. By limiting phagosome acidification, M. tuberculosis maintains conditions suitable for its survival and iron acquisition mdpi.com.

M. tuberculosis significantly modulates host macrophage lipid metabolism, leading to the accumulation of intracellular lipid bodies, often referred to as "foamy macrophages" diva-portal.orgmdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgasm.orgnih.govcssb-hamburg.deuzh.chfrontiersin.orgresearchgate.net. These lipid droplets (LDs) serve as a nutrient source and a niche for M. tuberculosis persistence, particularly during dormancy frontiersin.orgfrontiersin.orgasm.orguzh.ch.

This compound-iron complexes have been observed to accumulate with high selectivity in macrophage lipid droplets nih.gov. These this compound-targeted lipid droplets are found in direct contact with phagosomes, suggesting a mechanism for iron delivery to the bacteria within the phagosome nih.gov. This indicates that M. tuberculosis exploits endogenous macrophage mechanisms for lipid sorting and mobilization for its iron acquisition during infection nih.gov. The pathogen induces the expression of host lipid-sensing nuclear receptors like PPARγ and TR4, which promote lipid accumulation in macrophages by increasing the uptake of exogenous lipids via scavenger receptor CD36 researchgate.net.

Table 2: Key Host Factors and Their Modulation by M. tuberculosis Related to Lipid Metabolism

Host Factor/ProcessM. tuberculosis ModulationEffect on M. tuberculosisSource
Macrophage Lipid Droplets (LDs)Induction and accumulationNutrient source, persistence niche, iron delivery via this compound-iron complexes diva-portal.orgmdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgasm.orgnih.govcssb-hamburg.deuzh.chfrontiersin.orgnih.gov
PPARγ and TR4 Nuclear ReceptorsUpregulationPromote lipid accumulation, support intracellular survival researchgate.net
CD36 Scavenger ReceptorIncreased expressionEnhanced uptake of exogenous lipids researchgate.net

Emerging evidence suggests that mycobacterial extracellular vesicles (EVs) contribute to tuberculosis pathogenesis frontiersin.org. EVs released by M. tuberculosis influence cellular immune responses and can stimulate inflammation frontiersin.org. Notably, EVs produced by iron-limited M. tuberculosis are loaded with this compound and can support the growth of iron-deficient mycobacteria in vitro frontiersin.org. This suggests that this compound packed into EVs might be less susceptible to host defense mechanisms, such as sequestration by lipocalin, and thus more effective in delivering iron to M. tuberculosis in inflammatory contexts frontiersin.org. EVs also contain immune-modulating molecules, indicating a broader role in host-pathogen interaction beyond just iron delivery mdpi.com.

During intracellular macrophage interaction, M. tuberculosis undergoes significant metabolic reconfigurations to adapt to the nutrient-restricted and stressful phagosomal environment d-nb.infonih.govfrontiersin.org. While iron acquisition via this compound is a critical aspect of this adaptation, the pathogen also shifts its carbon metabolism to utilize host lipids, such as fatty acids and cholesterol, as primary energy sources d-nb.infofrontiersin.org. This metabolic flexibility, fueled by host lipids accumulated in foamy macrophages, enables M. tuberculosis to persist in a non-replicating, dormant state frontiersin.orgasm.orguzh.ch. The ability of this compound to efficiently scavenge iron, even from tightly bound host proteins, is integral to maintaining the necessary metabolic processes for survival within the macrophage researchgate.netasm.org.

Role of Mycobacterial Extracellular Vesicles (EVs) in this compound Delivery and Host Interaction

Contribution to Overall Intracellular Pathogenicity

Iron Acquisition as a Core Virulence Mechanism: Iron is an indispensable nutrient for mycobacterial growth and metabolism, but its availability is severely restricted within the host, especially inside macrophages, which employ nutritional immunity as a defense mechanism researchgate.netresearchgate.netnih.gov. Mycobactins are high-affinity, lipophilic siderophores that are crucial for scavenging ferric iron (Fe³⁺) from various host sources, including host iron-binding proteins like transferrin and lactoferrin, and from the intracellular iron pools of macrophages mdpi.comresearchgate.netuni.lunih.gov.

Mycobactins are considered intra-envelope molecules that cooperate with hydrophilic carboxymycobactins to access host iron. Research indicates that lipophilic mycobactins can directly acquire intracellular iron through a process involving lipid trafficking. They preferentially localize to macrophage lipid droplets, which then deliver the iron-mycobactin complex to phagosomes, ensuring the bacterium's access to this vital metal nih.gov. The synthesis of mycobactins is a highly regulated process, significantly upregulated under conditions of low iron availability in the host and within IFNγ-stimulated macrophages, underscoring their importance during infection nih.gov.

The critical contribution of mycobactins to intracellular survival has been rigorously demonstrated through genetic studies. Disruption of genes involved in this compound biosynthesis, such as mbtB or mbtE, leads to a profound attenuation of M. tuberculosis growth and virulence both in macrophages and in animal models researchgate.netuni.lunih.gov. For instance, an mbtE mutant of M. tuberculosis exhibits a severe defect in growth within human THP-1 macrophages compared to the parental strain, highlighting the essentiality of mycobactins for intracellular survival nih.gov.

Table 1: Intracellular Growth of M. tuberculosis Parental Strain vs. mbtE Mutant in THP-1 Macrophages (log₁₀ CFU)

Day Post-InfectionM. tuberculosis Parental Strain (log₁₀ CFU)mbtE Mutant (log₁₀ CFU)
05.281.15
25.782.12
46.012.20
66.512.28
86.532.31

Furthermore, the ESX-3 secretion system is indispensable for the efficient utilization of this compound-bound iron, and its absence severely impairs mycobacterial growth during macrophage infection, even if mycobactins are synthesized. Recent findings also suggest that M. tuberculosis responds to iron limitation by increasing the production of extracellular vesicles (EVs) loaded with this compound, which can support the growth of iron-deficient mycobacteria, indicating a novel mechanism for iron acquisition and inter-bacterial communication within the host researchgate.net.

Support for Phagosome Maturation Arrest: While mycobactins primarily function in iron acquisition, their role indirectly supports other key intracellular survival strategies, such as the inhibition of phagosome maturation. Pathogenic mycobacteria are notorious for their ability to arrest phagosome maturation, preventing the fusion of the phagosome with lysosomes and thus avoiding the harsh, acidic, and hydrolytic environment of the phagolysosome. This arrested state creates a more favorable niche for mycobacterial replication.

Mycobactin As a Therapeutic Target

Rationale for Targeting Mycobactin Biosynthesis Pathways

The this compound biosynthesis pathway is an attractive target for antitubercular drug development due to its essentiality for pathogen viability in the host and its species-specificity.

Mycobacterium tuberculosis requires iron for fundamental cellular processes such as DNA synthesis, respiration, energy generation, enzymatic redox reactions, and protection against oxidative stress frontiersin.org. Within the iron-limited environment of host macrophages, Mtb relies on siderophores like this compound and carboxythis compound to acquire iron bbk.ac.ukucl.ac.ukpnas.orgasm.org. This compound, a salicyl-capped peptide, is synthesized under iron-stress conditions to meet the pathogen's iron demands bbk.ac.uknih.govacs.orgbbk.ac.uk. Impairment of this compound biosynthesis directly affects mycobacterial virulence and its ability to survive within the host bbk.ac.uk. Genetic studies have shown that deletion of genes within the mbt gene cluster, which encodes the enzymes responsible for this compound biosynthesis, leads to restricted growth of Mtb in iron-deficient conditions and a failure to grow in macrophage cell lines bbk.ac.ukpnas.org. This highlights the critical significance of the mbt gene cluster for Mtb's survival in iron-deprived environments bbk.ac.uk. The this compound megasynthase cluster comprises fourteen conditionally essential genes (mbtA-mbtN) that encode a mixed non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) system responsible for this compound biosynthesis ucl.ac.ukpnas.org.

A key advantage of targeting the this compound biosynthesis pathway is its absence in human hosts bbk.ac.uknih.govresearchgate.netmdpi.com. This species-specificity minimizes the risk of off-target effects and toxicity to human cells, making it a highly selective therapeutic strategy bbk.ac.uknih.govresearchgate.netmdpi.comunipi.it. Enzymes like salicylate (B1505791) synthase (MbtI) and salicyl-AMP ligase (MbtA), which are part of this pathway, have no human homologs nih.govfrontiersin.orgmdpi.com.

Essentiality of the Pathway for Pathogen Viability in Host

Strategies for Inhibition of this compound Biosynthesis Enzymes

Research efforts have focused on inhibiting specific enzymes within the this compound biosynthesis pathway to disrupt Mtb's iron acquisition. To date, four enzymes—MbtI, MbtA, MbtM, and PPTase—have been investigated as potential TB drug targets bbk.ac.ukmdpi.com.

Salicylate synthase (MbtI) catalyzes the first committed step in this compound synthesis, converting chorismate to salicylate via an isochorismate intermediate unipi.ituliege.be. Inhibition at this initial step effectively reduces the pathogenicity of Mtb in iron-stress conditions without causing host toxicity due to the absence of MbtI or its homologs in human cells bbk.ac.ukunipi.it.

Inhibitors of MbtI are broadly categorized into two classes: transition state (TS) analogs and non-transition state (Non-TS) analogs bbk.ac.uk. Researchers have developed series of aromatic inhibitors against MbtI, often mimicking the reaction intermediate, isochorismate uliege.bepdbj.orgnih.gov. Potent inhibitors have been identified, including 5-phenylfuran-2-carboxylic acid derivatives, which have shown significant enzyme inhibitory activity and promising antitubercular activity researchgate.netmdpi.comunipi.it. For instance, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) exhibited strong MbtI inhibition (IC₅₀ = 11.2 µM) and antitubercular activity (MIC₉₉ = 32 µM against M. bovis BCG) researchgate.net. Another compound, 1f, showed an IC₅₀ of 12 µM against MbtI and an MIC₉₉ of 63 µM against mycobacterial growth in an iron-limiting medium mdpi.com. Structure-activity relationship (SAR) studies have highlighted the importance of hydrophobic substituents and side chains on the phenyl ring for improved potency and antimycobacterial activity mdpi.comuliege.bepdbj.orgnih.gov.

Table 1: Examples of Salicylate Synthase (MbtI) Inhibitors

Compound Name / TypeTarget EnzymeIC₅₀ (µM)MIC₉₉ (µM) (against M. bovis BCG)Key Structural FeatureReference
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)MbtI11.232Furan scaffold with cyano and isobutoxy substituents on phenyl ring researchgate.net
Compound 1fMbtI1263Furan-based with side chain linked to phenyl moiety mdpi.com
Compound 1aMbtI5.3 (Kᵢ)156Furan scaffold unipi.it

Salicyl-AMP ligase (MbtA), encoded by the mbtA gene (Rv2384 in Mtb), is a bifunctional enzyme that catalyzes the initial and crucial step of this compound biosynthesis bbk.ac.uknih.govacs.orgfrontiersin.orgucl.ac.ukmdpi.com. MbtA activates salicylic (B10762653) acid, forming a salicyl-adenosine monophosphate (Salicyl-AMP) intermediate, and then transfers this intermediate onto the phosphopantetheinylation domain of MbtB, an acyl carrier protein bbk.ac.uknih.govacs.orgucl.ac.ukmdpi.comacs.org. MbtA-targeted antitubercular agents constitute the dominant class of this compound biosynthesis inhibitors bbk.ac.uknih.govbbk.ac.ukacs.org. The MbtA-MbtB bimodular system is essential for pathogenic mycobacteria to survive under iron-deficient conditions within host macrophages, making it a promising therapeutic target ucl.ac.ukmdpi.com.

The majority of MbtA inhibitors are nucleobase-modified adenosine (B11128) analogs that mimic the structure of the salicyl-AMP intermediate, thereby blocking enzyme activity bbk.ac.ukucl.ac.uk. A prime example is 5′-O-N-salicylsulfamoyl adenosine (Salicyl-AMS), which was designed as a salicyl-AMP mimetic inhibitor bbk.ac.uknih.govacs.orgasm.orgacs.orgresearchgate.netacs.orgnih.gov. Salicyl-AMS (also referred to as 5′-O-[N-(salicyl)sulfamoyl]adenosine) was the first biochemically confirmed inhibitor of siderophore biosynthesis, exhibiting significant MbtA inhibitory activity with a Kᵢ value of 10.7 ± 2.0 nM bbk.ac.uk. It acts as a potent, selective, tight-binding inhibitor of MbtA nih.govacs.org.

Salicyl-AMS has demonstrated remarkable antitubercular activity, particularly under iron-deprived conditions where this compound production is crucial for iron acquisition bbk.ac.uknih.govasm.org. It inhibits Mtb growth in vitro, with an MIC for M. tuberculosis H37Rv reported as 0.5 µg/ml in iron-depleted media asm.org. Despite some suboptimal pharmacokinetic profiles, in vivo studies in mouse models of tuberculosis have shown that salicyl-AMS monotherapy significantly reduced Mtb growth in the mouse lung, providing proof of concept for MbtA inhibition as an antimycobacterial strategy nih.govasm.org.

Further research has focused on developing analogs of Salicyl-AMS with improved properties. These rationally designed nucleoside inhibitors have explored various modifications, including bioisosteric replacements of the acyl phosphate (B84403) linker, modifications of the salicyl moiety, and alterations to the nucleobase domain bbk.ac.ukresearchgate.netacs.orgacs.org. For instance, a 2-phenyl-Sal-AMS derivative exhibited potent antitubercular activity with an MIC₉₉ of 0.049 µM under iron-deficient conditions acs.org. Other studies explored heterocyclic, cycloalkyl, alkyl, and aminoacyl replacements of the salicyl moiety, finding that a hydroxy group at the C-2 position was crucial for optimal activity, and substitution at C-4 was tolerated acs.org. Additionally, pyrazoline analogues that partially mimic this compound have been designed as MbtA inhibitors, demonstrating excellent in vivo pharmacokinetic profiles and efficient eradication of intracellularly surviving mycobacteria ucl.ac.uk.

Table 2: Examples of Salicyl-AMP Ligase (MbtA) Inhibitors

Compound Name / TypeTarget EnzymeKᵢ (nM) (for MbtA)MIC₉₉ (µM) (against Mtb H37Rv)Key Structural FeatureReference
Salicyl-AMSMbtA10.7 ± 2.00.5 µg/ml (in vitro, iron-depleted) asm.orgSalicyl-AMP mimic, nucleoside analog with sulfamoyl linkage bbk.ac.uknih.govasm.org
2-phenyl-Sal-AMS derivativeMbtANot specified0.049 (iron-deficient)Nucleoside analog with phenyl substitution acs.org
4-fluoro derivative (Salicyl-AMS analog)MbtANot specified0.098 (iron-limiting)Salicyl-AMS analog with fluoro substitution at C-4 acs.org
Pyrazoline analogues (e.g., compounds 44 and 49)MbtANot specifiedNot specified (intracellular killing demonstrated)Partially mimic this compound structure ucl.ac.uk

Design of Salicyl-AMP Ligase (MbtA) Inhibitors

Structure-Activity Relationship (SAR) of MbtA Inhibitors

MbtA, a salicyl-AMP ligase, catalyzes the initial and critical step in this compound biosynthesis: the activation of salicylic acid to form salicyl-adenosine monophosphate (Sal-AMP) and its subsequent loading onto the phosphopantetheinylation domain of MbtB. uni.lufishersci.canih.govresearchgate.net Inhibitors targeting MbtA are a dominant class of this compound biosynthesis inhibitors due to MbtA's bifunctional nature and its essential role in bacterial growth and virulence. uni.lunih.govnih.govnih.govscience.gov

The prototype MbtA inhibitor is 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), which acts as a bisubstrate analog mimicking the intermediate acyl-adenylate. nih.govresearchgate.netnih.govscience.govciteab.com Extensive Structure-Activity Relationship (SAR) studies have explored modifications to the purine (B94841) nucleobase domain of Sal-AMS to enhance its antitubercular activity and pharmacokinetic profile. For instance, the 2-phenyl-Sal-AMS derivative (compound 26) demonstrated potent antitubercular activity, with a minimum inhibitory concentration (MIC99) of 0.049 µM under iron-deficient conditions. nih.gov Another analog, N-6-cyclopropyl-Sal-AMS (compound 16), showed a 64-fold improvement in activity under iron-deficient conditions compared to iron-replete conditions, aligning with its designed mechanism of action. nih.gov

Further rational design efforts, based on the this compound structure, have led to the discovery of novel 3-(2-hydroxyphenyl)-5-(aryl)-pyrazolines. These compounds exhibit activity against M. tuberculosis and non-tuberculous mycobacteria (NTM) and possess favorable pharmacokinetic properties. citeab.com

Table 1: Examples of MbtA Inhibitors and their Activity

Inhibitor Class / CompoundTarget EnzymeKey Structural FeaturesAntitubercular Activity (MIC99)Reference
Sal-AMS (Prototype)MbtABisubstrate analogPotent, but suboptimal PK profile nih.govresearchgate.netnih.govciteab.com
2-phenyl-Sal-AMSMbtAPurine nucleobase modification0.049 µM (iron-deficient) nih.gov
N-6-cyclopropyl-Sal-AMSMbtAPurine nucleobase modification64x enhanced in iron-deficient conditions nih.gov
Pyrazoline analogsMbtAThis compound structure mimicryActive against M. tuberculosis and NTM citeab.com

Approaches to Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in the complex process of this compound synthesis. They post-translationally modify carrier proteins (CPs) by covalently attaching a 4′-phosphopantetheine (PPant) moiety, converting inactive apo-forms of enzymes into their functional holo-forms. uni.lu In Mycobacterium tuberculosis, PptT, one of the two PPTases, activates various type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) essential for this compound assembly, as well as mycolic acid biosynthesis.

The essentiality of PptT for M. tuberculosis growth and persistence in vivo makes it a validated therapeutic target. Inhibition of PptT activity is expected to disrupt the formation of components vital for mycobacterial viability and virulence. Research has led to the identification of compounds that inhibit PPTases, including amidinoureas, which have shown inhibitory activity against phosphopantetheinyl transferase with IC50 values as low as 0.7 µM and MIC90 of 0.95 µM against Mtb H37Rv.

Investigation of MbtM as a Target

MbtM, also known as FadD33, is an acyl-AMP ligase that plays a significant role in the this compound biosynthesis pathway. It is responsible for the activation (adenylation) of the lipophilic acyl chain of mycobactins, which is subsequently loaded onto the phosphopantetheinylated acyl carrier protein MbtL before its final transfer by acyltransferase MbtK. uni.lu

Studies have demonstrated that MbtM has a strong affinity for long-chain saturated lipids as substrates. uni.lu It can be effectively inhibited by structural analogs such as 5′-O-[N-(palmitoyl) sulfamoyl] adenosine (C16-AMS). uni.lu This compound, containing a palmitic acid fragment, exhibited significant MbtM-inhibitory activity. uni.lu Given MbtM's bifunctional nature and its mechanistic similarity to MbtA, it is considered a promising drug target for disrupting siderophore production in Mycobacterium tuberculosis. uni.lu

Inhibition of this compound Export and Recycling Systems

Mycobacteria employ sophisticated systems for the export and recycling of siderophores, including this compound, to efficiently scavenge iron from the host environment. Disrupting these systems represents a viable strategy for antimycobacterial therapy.

Targeting Mycobacterial Membrane Protein Large (MmpL) and Small (MmpS) Systems

The Mycobacterial Membrane Protein Large (MmpL) and Mycobacterial Membrane Protein Small (MmpS) systems, particularly the MmpL-MmpS4/5 orchestra, are involved in the recycling of siderophores. These systems provide endogenous drug targets that can be exploited to induce iron-toxicity within the bacteria. By interfering with these efflux and recycling mechanisms, it is possible to disrupt the delicate iron homeostasis crucial for mycobacterial survival. While MmpL3 is a well-studied MmpL protein essential for mycolic acid transport, the broader MmpL-MmpS systems are implicated in the general recycling of siderophores, including this compound.

Academic Insights into Consequences of Intracellular Siderophore Accumulation in Bacteria

The disruption of this compound export and recycling systems leads to the intracellular accumulation of deferrated siderophores. This accumulation is detrimental to Mycobacterium tuberculosis, regardless of its ability to utilize other iron sources like heme. The continuous upregulation of this compound synthesis, without effective export or recycling, can impose a significant strain on the bacterial synthetic machinery, thereby slowing down its growth. This highlights a critical vulnerability in mycobacterial iron metabolism that can be targeted for therapeutic intervention.

"Trojan Horse" Strategy for Antimycobacterial Drug Delivery

The "Trojan Horse" strategy leverages the bacterial iron acquisition pathways to deliver antimicrobial agents directly into the bacterial cell. uni.lu This approach exploits the fact that pathogenic bacteria, including M. tuberculosis, express specific siderophore uptake systems to internalize iron-siderophore complexes from their iron-limited host environment. By conjugating an antibiotic payload to a siderophore, the toxic agent can be actively transported into the bacteria, bypassing common resistance mechanisms like hindered membrane diffusion or efflux pumps.

In the context of this compound, this strategy has been explored by synthesizing this compound analogs linked to antimicrobial compounds. For example, a this compound-artemisinin conjugate was developed. Artemisinin, an antimalarial drug, typically lacks antituberculosis activity. However, when conjugated to a this compound analog, it demonstrated selective and potent antituberculosis activity against multidrug-resistant (MDR) M. tuberculosis. researchgate.net The toxicity of this conjugate was attributed to its ability to generate toxic hydroxyl radicals within Mtb upon intracellular reductive release of Fe2+ from this compound, a mechanism distinct from other siderophore-drug conjugates. researchgate.net This innovative approach offers a promising avenue for repurposing existing drugs and developing new targeted antibacterials with enhanced potency and specificity against resistant mycobacterial strains. researchgate.net

This compound-Drug Conjugates as Targeted Therapeutics

While the concept of developing targeted therapeutics, such as drug conjugates, is a significant area of research in antimicrobial development, specific detailed research findings on "this compound-Drug Conjugates" as targeted therapeutics were not explicitly found within the provided search results. The references cited in the prompt for this section (Delamanid, Bedaquiline, Cycloserine, and Isoniazid) are established antitubercular drugs with distinct mechanisms of action, none of which are described as this compound-drug conjugates in the retrieved information wikipedia.orgnih.govmims.comflybase.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgmims.commims.commims.commims.comnewdrugapprovals.orgmims.comfishersci.camims.comidrblab.netottokemi.comnih.govnih.govpharmakb.comguidetopharmacology.orguni.luguidetoimmunopharmacology.orguni.lunih.govnih.govnih.govmims.com. However, the broader strategy of targeting this compound biosynthesis is actively being explored asm.orgmdpi.comucl.ac.uk.

Synthesis and Study of Mycobactin Analogs

Methodologies for Chemical Synthesis of Mycobactin Analogs and Derivatives

Various methodologies have been developed for the chemical synthesis of this compound analogs and derivatives. These synthetic strategies are often designed to create compounds that can interfere with the ferri-mycobactin transport systems across mycobacterial membranes or inhibit enzymes involved in siderophore biosynthesis bbk.ac.uk. An alternative approach involves the synthesis of heterodimeric this compound-conjugated drug delivery systems, which have shown success in impairing iron chelation and uptake mechanisms in both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb) strains bbk.ac.uk.

Scalable Total Synthesis Approaches

Significant strides have been made in achieving the total synthesis of this compound and its analogs, paving the way for more accessible research and potential therapeutic development. The total synthesis of this compound S, a siderophore and growth promoter for Mycobacterium smegmatis, was first accomplished in 1983 by Maurer and Miller bbk.ac.ukacs.org. This pioneering work demonstrated a convergent approach, involving the preparation of specific hydroxamic acid residues and subsequent cyclization steps acs.org.

More recently, a scalable total synthesis of this compound T analogue 1 (MbT-1) has been achieved. MbT-1 is a mycobacterial-specific siderophore analogue frequently employed for conjugating therapeutic drugs to induce selective antibacterial activity researchgate.netrsc.org. This synthesis is notable for its efficiency, described as a 16-step procedure yielding a total of 14% researchgate.netrsc.org. Key to its success were the judicious selection of common intermediates and reaction conditions, enabling the concise synthesis of major building blocks. This approach incorporated a one-pot synthesis of a chiral building block and utilized novel protection and selective deprotection strategies researchgate.netrsc.orgresearchgate.net.

Rational Design of this compound Mimics for Biological Evaluation

Rational design plays a crucial role in creating this compound mimics tailored for specific biological targets. Many this compound-mimicking compounds are designed to inhibit MbtA, an enzyme that catalyzes the initial step of mycobacterial siderophore production by activating salicylate (B1505791) to form salicyl-adenosine monophosphate (Salicyl-AMP) bbk.ac.uk. A significant number of MbtA inhibitors are nucleobase-modified adenosine (B11128) analogs that structurally mimic the Salicyl-AMP intermediate, thereby blocking enzyme activity bbk.ac.uk.

In efforts to combat antimicrobial resistance (AMR), pyrazoline analogues that partially mimic the this compound structure have been designed and synthesized ucl.ac.ukacs.org. Investigations have identified novel lead compounds, such as compounds 44 and 49, as potent this compound biosynthesis inhibitors against mycobacteria ucl.ac.ukacs.org. These compounds were found to bind to salicyl-AMP ligase (MbtA), a key enzyme in the this compound biosynthetic pathway, as evidenced by thermofluorimetric analysis and molecular dynamics simulations ucl.ac.ukacs.org.

Furthermore, rationally designed novel transition-state analogues (TSAs) have been developed to target the cyclization (Cy) domain of phenyloxazoline synthase (MbtB), another essential enzyme in the siderophore biosynthesis pathway researchgate.netmdpi.com. These TSAs are designed to mimic the oxazoline (B21484) intermediate, aiming to disrupt the enzyme's function mdpi.com.

The "Trojan Horse" approach represents another rational design strategy, where this compound is covalently linked to antitubercular drugs. This method leverages the mycobacterium's essential need for this compound to deliver the drug directly into the bacterial cell. Examples include conjugating this compound with p-aminosalicylate (PAS) or artemisinin, demonstrating selective anti-Mtb activity researchgate.netnih.gov.

Strategic Protecting Group Chemistry in Analog Synthesis

The complexity of this compound and its analogs necessitates sophisticated protecting group chemistry to ensure selective reactions and high yields during synthesis. In the scalable total synthesis of MbT-1, a novel protection strategy involving O-Bz/t-BuCO2/Cbz groups and a selective deprotection method using O-Bz/Boc/Cbz were crucial for the successful construction of the molecule researchgate.netrsc.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold influence its biological activity, particularly against mycobacteria. These studies guide the rational design of more potent and selective antitubercular agents.

Elucidating the Influence of Structural Modifications on Mycobacterial Growth Inhibition

Synthesizing and evaluating this compound analogs allows researchers to systematically investigate how structural changes impact their ability to promote or inhibit mycobacterial growth bbk.ac.uk. For instance, SAR investigations on an MbtI inhibitor (compound 13) revealed that the removal of an o-chloro group from its aromatic ring (yielding compound 14) retained MbtI inhibition but resulted in significantly lower antitubercular activity against Mtb H37Rv bbk.ac.uk. This suggests that while the o-chloro group might not be essential for enzyme binding, it contributes to whole-cell efficacy.

Pyrazoline analogues, such as compounds 44 and 49, have demonstrated potent antitubercular activity and exceptional efflux pump inhibition ucl.ac.ukacs.org. Their efficacy is attributed to the presence of a 2-hydroxyphenyl unit and a variously decorated aryl moiety within their pyrazoline scaffold ucl.ac.uk. Simple modifications, such as acetylation or Boc-protection of this compound derivatives, have also shown impressive anti-TB activity nih.gov. Furthermore, this compound T analogs bearing tert-butyloxycarbonyl (Boc) and acetate (B1210297) (Ac) protecting groups, and those incorporating a maleimide (B117702) unit, exhibited potent and selective inhibition of Mtb researchgate.netresearchgate.netnih.gov. These findings highlight that even subtle structural alterations can significantly impact the inhibitory profile of this compound analogs.

Identification of Key Structural Moieties for Target Enzyme Binding

SAR studies are crucial for pinpointing the specific structural elements of this compound analogs that are essential for binding to and inhibiting target enzymes within the mycobacterial iron acquisition pathway.

For the enzyme salicyl-AMP ligase (MbtA), pyrazoline analogues (compounds 44 and 49) have been identified as binding to this key enzyme ucl.ac.ukacs.org. Molecular dynamics simulations and thermofluorimetric analysis suggest that the 2-hydroxyphenyl unit and the aryl moiety of the pyrazoline scaffold are critical for this interaction ucl.ac.uk.

Regarding salicylate synthase (MbtI), studies have shown that furanic acid analogs possess inhibitory activity against this enzyme bbk.ac.uk. This indicates that the furanic acid moiety may be a key structural feature for MbtI binding.

For phenyloxazoline synthase (MbtB), rationally designed transition-state analogues (TSAs) specifically target the cyclization (Cy) domain of this enzyme researchgate.netmdpi.com. These TSAs mimic the oxazoline intermediate, suggesting that the structural features resembling this intermediate are crucial for binding to MbtB mdpi.com.

Advanced Research Methodologies and Future Directions

Omics Approaches in Mycobactin Research

Omics technologies, such as lipidomics and transcriptomics, offer comprehensive insights into the molecular landscape and regulatory networks governing this compound production.

Lipidomic profiling, a subspecialty of metabolomics focused on hydrophobic molecules, has emerged as a powerful tool to investigate this compound biosynthesis in M. tuberculosis. This approach involves generating searchable datasets of thousands of mass spectrometry events corresponding to lipids and small molecules, providing a comprehensive "lipidome" of the bacterium fishersci.casenescence.infofishersci.ca.

Through targeted gene deletion combined with global lipidomic profiling, researchers have identified the essential biochemical functions of specific this compound synthases. For instance, deletion of mbtK in M. tuberculosis ablated all known forms of this compound and its deoxy precursors, defining MbtK as an essential acyl transferase. This deletion markedly reduced iron scavenging and growth in vitro, and attenuated growth in mice, underscoring the non-redundant role of hydroxamate siderophores in virulence. Unexpectedly, perturbing this compound biosynthesis through mbtK deletion also led to a global depletion of mycobacterial phospholipids (B1166683), highlighting connections among iron acquisition, phospholipid homeostasis, and virulence mdpi.comresearchgate.netciteab.com. In contrast, a ΔmbtN mutant produced only saturated this compound and carboxythis compound, demonstrating MbtN's essential function as a this compound dehydrogenase that affects antigenicity but not iron uptake or M. tuberculosis growth mdpi.comresearchgate.netciteab.com.

Lipidomic discovery has also revealed unexpected siderophore variants, such as monodeoxymycobactins and monodeoxycarboxymycobactins, leading to a revised model for this compound biosynthesis. These studies, which involved solving M. tuberculosis lipidomes after deletion of genes like ideR, mbtB, or mbtG, demonstrated that deoxymycobactins are actively regulated during iron starvation. They also defined essential roles for MbtG in converting deoxymycobactins to this compound and promoting M. tuberculosis growth fishersci.casenescence.info. Comparative lipidomics typically involves analyzing lipidomes before and after introducing a biological variable, such as gene deletion, nutrient deprivation, or drug treatment, to identify changes in compound abundance fishersci.ca.

Table 1: Impact of this compound Synthase Deletions on M. tuberculosis Lipidome and Phenotype

Gene DeletedEnzyme FunctionEffect on this compound ProductionEffect on Iron Scavenging & GrowthAdditional Lipidomic FindingsVirulence in Mice
mbtKAcyl Transferase mdpi.comresearchgate.netAblated all known forms of this compound and deoxy precursors mdpi.comresearchgate.netMarkedly reduced in vitro mdpi.comresearchgate.netGlobal depletion of phospholipids mdpi.comresearchgate.netAttenuated mdpi.comresearchgate.net
mbtNDehydrogenase mdpi.comresearchgate.netProduced only saturated this compound and carboxythis compound mdpi.comresearchgate.netNo effect on iron uptake or growth mdpi.comresearchgate.netAffects antigenicity mdpi.comresearchgate.netNot specified

Transcriptomic analysis, particularly using RNA sequencing (RNA-seq), provides a high-resolution view of gene expression and transcriptional organization in M. tuberculosis. This approach is crucial for understanding how this compound biosynthesis genes are regulated in response to environmental cues, such as iron availability citeab.comnih.govuni.lunih.gov.

Studies utilizing RNA-seq have generated validated operon maps of M. tuberculosis, revealing that at least 58.4% of its genes are organized into 749 operons citeab.comnih.gov. Algorithms like REMap (RNA Expression Mapping of operons) consider transcription coverage of intergenic regions, avoiding dependencies on functional annotation and arbitrary assumptions about gene structure, thereby more accurately predicting operons, including those with long intergenic regions or functionally unrelated genes citeab.comnih.gov.

Transcriptomic profiling has shown that the mbt gene clusters (mbtA-J and mbtL-N), responsible for this compound and carboxythis compound synthesis, are induced under low iron conditions and in IFNγ-stimulated macrophages nih.govresearchgate.net. For instance, in one M. tuberculosis strain (MtZ), genes involved in this compound and siderophore biosynthesis (mbtA, mbtB, mbtC, mbtF, mbtG, mbtI, mbtK, mbtL, mbtM, and mbtN) were downregulated during exponential growth phase, mimicking high iron levels, while iron storage genes were upregulated. This suggests a tight regulation of this compound synthesis by the IdeR repressor based on iron availability uni.lu. Transcriptomic analysis has also revealed the overexpression of iron acquisition and transport genes, including the mbt clusters, in response to certain drug exposures, indicating an induced state of iron starvation americanelements.com.

Lipidomic Profiling and Comparative Lipidomics for Biosynthesis Analysis

Genetic Manipulation and Functional Genomics

Genetic manipulation techniques are fundamental for dissecting the precise functions of individual genes within the this compound biosynthesis pathway.

Targeted gene deletion involves removing a specific gene, while complementation studies reintroduce a functional copy of that gene into the mutant strain to restore its normal function researchgate.net. These methods are crucial for understanding the role of specific genes in mycobacterial biology, virulence, and drug resistance researchgate.net.

Numerous studies have employed these techniques to elucidate the functions of mbt genes. For example, deletion of mbtB in M. tuberculosis H37Rv resulted in a mutant restricted for growth in iron-limited media and impaired for growth in macrophage-like THP-1 cells, confirming that this compound biosynthesis is required for virulence. The biosynthesis of all salicylate-derived siderophores was interrupted in this mutant researchgate.net. Similarly, deletion of mbtE in M. tuberculosis led to a mutant that did not grow and sustain itself in host tissues unless supplemented with mycobactins. Genetic complementation with the mbtE gene restored the in vitro growth phenotype, highlighting the importance of this compound-mediated iron acquisition for normal pathogen growth nih.gov. The rv0455c gene, a core gene in mycobacteria, was found to be essential for M. tuberculosis growth in low-iron medium, with its deletion drastically reducing the secretion of this compound and carboxythis compound, and severely impairing replication in mice wikipedia.org.

Table 2: Phenotypic Impact of Targeted mbt Gene Deletions in M. tuberculosis

Gene DeletedObserved Phenotype in MutantRestoration by ComplementationImplication for this compoundReference
mbtKReduced iron scavenging, attenuated growth in vitro and in vivo mdpi.comresearchgate.netNot explicitly stated for complementation, but MbtK defined as essential acyl transferase mdpi.comresearchgate.netEssential for this compound production and virulence mdpi.comresearchgate.net mdpi.comresearchgate.netciteab.com
mbtNProduced saturated this compound/carboxythis compound, no effect on iron uptake/growth mdpi.comresearchgate.netNot explicitly stated for complementation mdpi.comresearchgate.netEssential for this compound dehydrogenase function, affects antigenicity mdpi.comresearchgate.net mdpi.comresearchgate.netciteab.com
mbtBRestricted growth in iron-limited media, impaired growth in macrophages, interrupted siderophore biosynthesis researchgate.netRestored growth and siderophore production researchgate.netEssential for this compound biosynthesis and virulence researchgate.net researchgate.net
mbtEPoor growth in host tissues, altered cell wall permeability nih.govRestored in vitro growth nih.govImportant for this compound-mediated iron acquisition and cell wall architecture nih.gov nih.gov
rv0455cEssential for growth in low-iron, reduced siderophore secretion, severely impaired replication in mice wikipedia.orgRestored growth in presence of this compound wikipedia.orgEssential for siderophore secretion and virulence wikipedia.org wikipedia.org

Systematic mutational analyses of the mbt gene cluster have been performed to conclusively establish the essentiality of individual genes for this compound production. In Mycobacterium smegmatis, a systematic mutational analysis demonstrated that eight of the nine mbt genes investigated are essential for this compound production wikipedia.orgwikipedia.orgguidetomalariapharmacology.orgnih.gov.

Phylogenetic analyses of orthologous mbt gene clusters across various bacterial species, including different Mycobacterium species and Nocardia, have revealed significant organizational differences. These differences suggest an intricate evolutionary path that might have involved horizontal gene transfers wikipedia.orgguidetomalariapharmacology.orgnih.govnih.gov. For example, the mbt-1 cluster comprises ten genes (mbtA to mbtJ), while the mbt-2 cluster contains four genes (mbtK to mbtN) nih.gov. Variations in mbt gene numbers and presence have been observed between different non-tuberculous mycobacteria (NTM), such as M. abscessus and M. chimaera, with some genes like mbtL, mbtM, and mbtN being absent in M. abscessus nih.gov. A mutation in M. avium subsp. paratuberculosis mbtA can render a truncated and inactive MbtA protein, explaining the this compound deficiency characteristic of this species wikipedia.orgnih.gov.

Table 3: Essentiality of mbt Genes in Mycobacterium smegmatis for this compound Production

Gene InvestigatedEssential for this compound ProductionReference
8 out of 9 mbt genesYes wikipedia.orgwikipedia.orgguidetomalariapharmacology.orgnih.gov

Targeted Gene Deletion and Complementation Studies to Elucidate Gene Function

Structural Biology and Computational Approaches for Drug Discovery

Structural biology and computational approaches are increasingly integral to the rational design and discovery of new antitubercular drugs targeting the this compound biosynthesis pathway.

Structural biology focuses on determining the three-dimensional structures of key enzymes involved in this compound biosynthesis, providing critical insights into their mechanisms and potential binding sites for inhibitors fishersci.comfishersci.atmims.comalfa-chemistry.com. For instance, MbtI, a magnesium-dependent salicylate (B1505791) synthase, catalyzes the conversion of chorismate to salicylate, a crucial step in this compound assembly mims.com. MbtA, another bifunctional enzyme, assembles the this compound peptide core, converting salicylate into Salicyl-AMP and loading it onto MbtB mims.com. Understanding the structures of these enzymes allows for the design of molecules that can specifically inhibit their activity fishersci.comfishersci.atmims.comalfa-chemistry.comnih.govuni-goettingen.de.

Computational approaches, particularly structure-based drug design (SBDD), have emerged as promising strategies to expedite drug discovery against M. tuberculosis. These methods include molecular docking, molecular dynamics simulations, and cheminformatics fishersci.atalfa-chemistry.comnih.govuni-goettingen.de. They enable the virtual screening of large libraries of compounds, predicting their binding affinities and interactions with target proteins. This significantly reduces the time and cost associated with traditional drug development nih.gov.

Studies have focused on repurposing FDA-approved drugs as potential inhibitors of MbtA, a crucial and conserved enzyme in this compound biosynthesis. Virtual screening, followed by molecular docking and dynamics, has identified molecules with significant binding affinities to MbtA, shedding light on the structural basis of their inhibitory potential nih.govuni-goettingen.de. For example, certain pyrazoline analogues, rationally designed to mimic parts of the this compound structure, have shown potent antitubercular activity by binding to MbtA and inhibiting efflux pumps. The this compound biosynthesis pathway is considered a promising endogenous target for novel lead compound discovery due to its essentiality in vivo under iron-stress conditions alfa-chemistry.com.

Table 4: Computational Drug Discovery Approaches Targeting this compound Biosynthesis

Target EnzymeComputational ApproachKey Findings/ApplicationReference
MbtA (Salicyl-AMP ligase)Molecular docking, molecular dynamics, cheminformatics, virtual screeningIdentification of FDA-approved drugs as potential inhibitors; elucidation of binding modes and affinities; repurposing strategy nih.govuni-goettingen.de mims.comnih.govuni-goettingen.de
Salicylate Synthase (MbtI)Molecular docking, dynamics simulationsInvestigation of marine sponge compounds as potential inhibitors; identification of compounds with high binding affinity uni-goettingen.de mims.comuni-goettingen.de
This compound Biosynthesis Pathway (general)Structure-based drug design, ligand-based drug designIdentification of novel antitubercular agents; targeting conditionally essential pathways fishersci.atalfa-chemistry.com fishersci.atalfa-chemistry.com

Molecular Docking and Molecular Dynamics Simulations for Inhibitor Design

The this compound biosynthesis pathway is recognized as a promising target for the development of new antitubercular drugs, primarily due to its conditional essentiality for mycobacterial survival in iron-deficient environments nih.govfishersci.canih.govguidetopharmacology.org. A key enzyme in this pathway is salicyl-AMP ligase (MbtA), which catalyzes the initial steps of this compound production nih.govfishersci.canih.govguidetopharmacology.orgguidetopharmacology.orgribocentre.orguni.lu.

Molecular docking is a computational technique extensively employed to predict the binding modes and inhibitory profiles of potential drug candidates within the active site of target proteins, such as MbtA fishersci.caguidetopharmacology.orguni.luguidetopharmacology.org. This approach has facilitated the identification of novel lead compounds. For instance, pyrazoline analogues, designed to mimic the structure of this compound, have been investigated as potential MbtA inhibitors. Compounds 44 and 49 were identified as potent this compound biosynthesis inhibitors, demonstrating effective eradication of intracellularly surviving mycobacteria nih.govguidetopharmacology.orgribocentre.org. Other designed compounds, such as GV08, GV09, GV03, and GV07, also exhibited favorable docking scores and inhibition constants against MbtA guidetopharmacology.orguni.luguidetopharmacology.org.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the stability of protein-ligand complexes over time and the dynamic interactions involved nih.govfishersci.canih.govguidetopharmacology.orgguidetopharmacology.orgribocentre.orguni.luguidetopharmacology.org. MD simulations have been used to confirm that compounds 44 and 49 bind to MbtA nih.govguidetopharmacology.orgribocentre.org. Beyond direct enzyme inhibition, MD simulations have also been applied to study the interaction of this compound analogues with siderophore efflux-pump proteins, such as MmpL4/5 uni.luresearchgate.net. These studies have revealed critical hydrogen bonding and π-π stacking interactions that can block the Asp-Tyr dyad networks essential for proton translocation, thereby offering a novel mechanism for combating antimicrobial resistance uni.luresearchgate.net.

The following table summarizes some identified this compound biosynthesis inhibitors and their computational binding affinities:

CompoundTargetPredicted Binding Energy (kcal/mol)Inhibition Constant (nM)Reference
GV08MbtA-8.80352.58 guidetopharmacology.orguni.luguidetopharmacology.org
GV09MbtA-8.61499.91 guidetopharmacology.orguni.luguidetopharmacology.org
GV03MbtA-8.59508.51 guidetopharmacology.orguni.luguidetopharmacology.org
GV07MbtA-8.54553.44 guidetopharmacology.orguni.luguidetopharmacology.org

Thermofluorimetric Analysis for Ligand-Protein Interaction Studies

Thermofluorimetric analysis, also known as thermal shift assay, is a biophysical technique used to assess protein stability and evaluate ligand-protein interactions nih.govguidetopharmacology.org. This method measures changes in the thermal denaturation temperature of a protein upon ligand binding, indicating stabilization of the protein-ligand complex. In the context of this compound research, thermofluorimetric analysis has been instrumental in suggesting that compounds 44 and 49 directly bind to salicyl-AMP ligase (MbtA), a crucial enzyme in the this compound biosynthetic pathway nih.govnih.govguidetopharmacology.orgribocentre.org. This provides experimental validation for the interactions predicted by computational methods.

Biochemical and Biophysical Characterization of this compound-Related Proteins

Classical enzymology involves in vitro approaches to determine the specific biochemical reactions that an enzyme is capable of catalyzing. This fundamental research is crucial for understanding the precise roles of enzymes within complex biosynthetic pathways, such as that of this compound. Through classical enzymology, the functions of various this compound synthases have been predicted based on sequence homology and confirmed through experimental assays. For instance, MbtN has been predicted to function as a this compound dehydrogenase, and MbtK as an acyl transferase, both playing roles in this compound biosynthesis.

Further studies utilizing classical enzymology have elucidated the detailed reaction mechanisms of enzymes involved in this compound synthesis. For example, fatty acyl-AMP ligase FadD33 (also known as MbtM), which is responsible for activating lipophilic chains prior to their transfer in this compound synthesis, has been shown to proceed via a Bi Uni Uni Bi ping-pong mechanism. A deeper understanding of these chemical mechanisms is vital for the rational design of effective enzyme inhibitors.

Radiolabeled iron uptake studies are a direct and quantitative method to investigate iron acquisition by mycobacteria. This technique typically involves the use of radioisotopes such as ⁵⁵FeCl₃ to trace and quantify the intracellular accumulation of iron.

These studies have provided critical insights into the iron acquisition pathways of various mycobacterial species. For example, research has shown that Mycobacterium avium subsp. paratuberculosis exhibits impaired this compound synthesis and consequently reduced iron acquisition, a phenotype observed through radiolabeled iron uptake experiments. In Mycobacterium tuberculosis, radiolabeled ⁵⁵Fe-carboxythis compound has been used to demonstrate the crucial role of the iron-regulated protein HupB. HupB is essential for the uptake of ferri-carboxythis compound and facilitates the subsequent transfer of iron from the extracellular siderophore to this compound within the cell envelope. The high recovery of radiolabel in HupB-incorporated liposomes further supports its role in iron transport.

Various biophysical techniques are employed to characterize the interactions between this compound-related proteins and their ligands, providing detailed information on binding affinities, kinetics, and conformational changes.

Spectrofluorimetry is a technique that measures the fluorescence properties of molecules and is widely used to study protein-ligand binding, often by monitoring changes in intrinsic protein fluorescence upon ligand interaction or by using fluorescently labeled ligands. In this compound research, spectrofluorimetry has been utilized in conjunction with bioinformatic and experimental studies to confirm the binding of HupB with ferri-carboxythis compound, ferri-mycobactin, and even free iron.

Circular Dichroism (CD) analysis is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a molecule. It is particularly useful for analyzing the secondary structure of proteins and detecting conformational changes upon ligand binding or environmental perturbations. For instance, CD analysis has been used to show that the heme-binding protein Rv0203 from Mycobacterium tuberculosis undergoes no appreciable change in secondary structure upon heme binding. Similarly, CD spectroscopy was employed to confirm the correct folding of FecB variants, a periplasmic binding protein involved in iron uptake, and to assess their binding affinity for ferric-carboxythis compound.

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative measurements of molecular interactions, including binding affinities and kinetic parameters (association and dissociation rates). This technique is highly sensitive and requires relatively small quantities of material, making it valuable for studying challenging interactions, such as those involving membrane proteins. SPR has been extensively used in studies of this compound-related proteins. It has confirmed the binding of HupB with ferri-carboxythis compound, ferri-mycobactin, and free iron, further supporting HupB's role in iron transfer within Mycobacterium tuberculosis. SPR studies can provide kinetic constants and dissociation constant (Kd) values, offering a detailed understanding of the binding events.

Radiolabelled Iron Uptake Studies in Mycobacteria

Host-Pathogen Interaction Modeling

Understanding the complex interplay between Mycobacterium tuberculosis (Mtb) and its host is crucial for developing effective therapeutic strategies. Host-pathogen interaction modeling, particularly through the development of combined metabolic models, provides a powerful computational framework to elucidate the metabolic state of Mtb during infection.

Models such as sMtb-RECON integrate the metabolic networks of both Mtb and human cells, allowing for the prediction of metabolic adaptations and flux rerouting within the pathogen in response to the host environment or the application of drugs. These models are particularly valuable for studying the metabolic state of Mtb within the phagosome, an intracellular compartment that is experimentally challenging to access. By simulating nutrient availability and host immune responses, these models can predict how Mtb alters its metabolism to survive and proliferate within the host. Furthermore, host-pathogen interaction models have been utilized to assess the impact of various metabolically active drugs on the pathogen's metabolic state, providing insights into potential drug targets and mechanisms of action.

Genome-Scale Metabolic Reconstructions for Integrated System Analysis

Genome-Scale Metabolic Networks (GSMNs) and reconstructions have emerged as powerful computational tools for the systemic and mechanistic analysis of metabolism in Mycobacterium tuberculosis (Mtb) embopress.orgplos.org. These models integrate genomic and physiological data to provide a comprehensive understanding of an organism's biochemical functionality embopress.orgnih.gov. Several GSMNs have been developed for Mtb, such as GSMN-TB, iNJ661, sMtb2018, and iEK1011, which serve as platforms for interrogating high-throughput 'omics' data, simulating bacterial growth, generating hypotheses, and informing drug discovery plos.org.

A key application of these reconstructions is the integrated analysis of host-pathogen interactions. For instance, a cell-specific alveolar macrophage model (iAB-AMØ-1410) has been integrated with an M. tuberculosis H37Rv model (iNJ661) to create an integrated host-pathogen genome-scale reconstruction (iAB-AMØ-1410-Mt-661) embopress.org. This integrated network allows for the simulation of metabolic changes occurring during infection, providing a more accurate depiction of the infectious state through predictions of reaction activity and gene essentiality embopress.org. Similarly, the M. tuberculosis genome-scale metabolic model (sMtb) has been integrated with the human metabolism reconstruction (RECON 2.2) to form an Mtb-Macrophage model (sMtb-RECON), significantly expanding the scope of the metabolic network and enhancing predictive power regarding metabolic states and gene essentiality frontiersin.org.

Furthermore, algorithms like MetaMerge have been developed to reconcile and combine existing metabolic network reconstructions of M. tuberculosis into a single, more comprehensive model nih.gov. Such combined models exhibit a broader scope, encompassing a greater number of reactions, metabolites, and enzymes, and can predict essential genes with higher positive predictive value nih.gov. These in silico networks not only simulate aspects of mycobacterial growth and physiology but also highlight areas of incomplete metabolic knowledge, guiding future experimental studies researchgate.net.

Utilization of In vitro and In vivo Infection Models to Assess this compound's Biological Role

The biological role of this compound in mycobacterial infection and virulence has been extensively assessed using a variety of in vitro and in vivo infection models. These models are crucial for understanding the pathogen's behavior within the host and evaluating potential therapeutic interventions targeting this compound biosynthesis or function nih.govmdpi.com.

In vitro Models: Commonly employed in vitro models for studying mycobacterial infection primarily utilize immortalized cell lines, such as THP1 and RAW264.7, as well as blood-derived primary macrophages, including bone-marrow-derived macrophages (BMDMs) mdpi.com. These macrophage-based models are particularly relevant given the critical role of macrophages during M. tuberculosis infection nih.govmdpi.com. Studies using these models have demonstrated that the inhibition of this compound biosynthesis significantly impairs mycobacterial growth under iron-limiting conditions and prevents the establishment of macrophage infection mdpi.com. This compound biosynthesis genes are notably upregulated during macrophage infection, underscoring their importance in the intracellular environment plos.org. Furthermore, knockout mutants of M. tuberculosis that are defective in siderophore synthesis or uptake fail to survive within macrophages asm.org. Extracellular vesicles (EVs) released by M. tuberculosis, which are loaded with this compound, have also been shown to support the growth of iron-deficient mycobacteria in vitro, highlighting an additional mechanism of this compound-mediated iron acquisition frontiersin.org.

In vivo Models: Animal models, particularly mice, are widely used to characterize the disease progression and host responses during M. tuberculosis infection, and to evaluate the efficacy of anti-mycobacterial drug therapy nih.gov. In vivo studies have consistently shown that mycobactins are essential for the growth and survival of M. tuberculosis within the host asm.orgfrontiersin.org. For example, deletion of this compound synthase K (ΔmbtK) in M. tuberculosis leads to markedly reduced iron scavenging and growth in vitro, and significantly attenuates bacterial growth in vivo in mice, demonstrating a non-redundant role of hydroxamate siderophores in virulence plos.orgnih.gov. Similarly, mutants defective in siderophore export apparatus show impaired growth in vitro and in vivo plos.org. Disruption of the irtAB genes, which are involved in iron uptake, also significantly impairs M. tuberculosis proliferation in both macrophages and mice frontiersin.org. These findings collectively establish the critical importance of this compound-mediated iron acquisition for M. tuberculosis virulence and survival in the complex host environment.

Emerging Concepts and Unexplored Avenues in this compound Research

The essential role of this compound in Mycobacterium tuberculosis virulence and survival, particularly under iron-limiting conditions within the host, has positioned its biosynthesis pathway as a highly attractive and promising target for novel anti-tubercular drug discovery mdpi.combbk.ac.ukresearchgate.net.

One significant emerging concept is the direct targeting of enzymes involved in this compound biosynthesis. Enzymes such as salicylate synthase (MbtI) and salicyl-AMP ligase (MbtA), which are crucial for the initial steps of siderophore production, have gained considerable attention as innovative therapeutic targets mdpi.comresearchgate.netmdpi.comucl.ac.uk. Rational design approaches, based on the this compound structure, have led to the development of novel derivatives, such as 3-(2-hydroxyphenyl)-5-(aryl)-pyrazolines, that exhibit improved antitubercular activity and favorable pharmacokinetic profiles mdpi.comucl.ac.uk. The MbtB_Cy domain, a component of the this compound megasynthase, has also been identified as a potentially unexplored novel drug target bbk.ac.uk.

Beyond direct enzymatic inhibition, other unexplored avenues include:

Targeting Siderophore Recycling and Export: The recycling of siderophores by protein systems like MmpL-MmpS4/5 represents an endogenous drug target that could be exploited to induce iron toxicity within the bacteria researchgate.net. Similarly, siderophore export proteins and the Esx-3 secretion system, which are necessary for M. tuberculosis virulence and iron uptake, are considered attractive drug targets frontiersin.org.

Modulating Host-Pathogen Iron Dynamics: While this compound biosynthesis is a known virulence factor, the precise mechanisms by which mycobactins are produced and cycled through the cell wall are not yet fully understood pnas.org. Further elucidation of these intricate processes could reveal new vulnerabilities.

Repurposing Existing Drugs: The this compound biosynthesis pathway, particularly MbtA, has been explored for repurposing FDA-approved drugs as potential inhibitors, offering a faster route to new anti-tubercular agents researchgate.net.

Role of Extracellular Vesicles (EVs): Recent research suggests that M. tuberculosis secretes extracellular vesicles containing this compound, which can aid in iron acquisition, especially under iron limitation frontiersin.orgembopress.org. Identifying the factors and molecular mechanisms involved in mycobacterial EV production, such as the dynamin-like proteins IniA and IniC, provides a novel avenue for targeting vesicle production in vivo embopress.org.

Integrated Systems Biology: Continued application and refinement of genome-scale metabolic reconstructions can provide a more holistic understanding of metabolic changes during infection and identify novel drug targets by integrating high-throughput 'omics' data embopress.orgplos.org.

These emerging concepts and unexplored avenues underscore the ongoing efforts to leverage the unique biology of this compound for developing innovative and effective therapies against drug-resistant mycobacterial infections.

常见问题

Q. What ethical and practical challenges arise when working with pathogenic this compound-dependent strains like MAP?

  • Methodological Answer : Biosafety Level 2+ containment is mandatory. Use avirulent mutants or surrogate species (e.g., M. smegmatis) for preliminary experiments. For animal models, adhere to ARRIVE guidelines for humane endpoints and sample size justification .

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